molecular formula C23H24N2O4 B609864 PD 113413 CAS No. 103733-50-2

PD 113413

Cat. No.: B609864
CAS No.: 103733-50-2
M. Wt: 392.4 g/mol
InChI Key: VXPDBIKOLFNDKU-YSSFQJQWSA-N
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Description

(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid is a complex chiral molecule of significant interest in medicinal chemistry and pharmaceutical research. This compound features a fused tetrahydropyrazino[1,2-b]isoquinoline dione system, a structure often associated with bioactive properties. Its main research applications are anticipated to include serving as a key intermediate in the synthesis of potential therapeutic agents and as a valuable chemical probe for studying enzyme-substrate interactions, particularly with proteases. The specific stereochemistry at the (2S) and (3S,11aS) positions is critical for its biological activity and selectivity, making it essential for structure-activity relationship (SAR) studies. Researchers are exploring its mechanism of action, which is hypothesized to involve targeted inhibition of specific enzymatic pathways relevant to disease pathology. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) before handling.

Properties

CAS No.

103733-50-2

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid

InChI

InChI=1S/C23H24N2O4/c1-15-21(26)24-14-18-10-6-5-9-17(18)13-20(24)22(27)25(15)19(23(28)29)12-11-16-7-3-2-4-8-16/h2-10,15,19-20H,11-14H2,1H3,(H,28,29)/t15-,19-,20-/m0/s1

InChI Key

VXPDBIKOLFNDKU-YSSFQJQWSA-N

Isomeric SMILES

C[C@H]1C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O

Canonical SMILES

CC1C(=O)N2CC3=CC=CC=C3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PD-113413;  PD113413;  PD 113413

Origin of Product

United States

Foundational & Exploratory

The Advent of Small-Molecule PD-1/PD-L1 Inhibitors: A Technical Guide to Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy has been revolutionized by the clinical success of monoclonal antibodies targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint axis. However, the development of small-molecule inhibitors targeting this pathway represents a promising new frontier, offering potential advantages in terms of oral bioavailability, improved tumor penetration, and reduced immunogenicity. This technical guide provides an in-depth exploration of the core mechanisms of action of these small-molecule inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological processes.

Core Mechanisms of Action: Beyond Simple Blockade

Small-molecule inhibitors of the PD-1/PD-L1 pathway employ diverse and sophisticated mechanisms to disrupt this critical immune checkpoint. Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, small molecules can induce conformational changes and promote novel protein-protein interactions, leading to the functional inactivation of PD-L1. The primary mechanisms identified to date are:

  • Induction of PD-L1 Dimerization and Internalization: A key mechanism of action for many biphenyl-derived small-molecule inhibitors is the induction of PD-L1 dimerization on the cell surface.[1][][3] These molecules typically bind to a hydrophobic pocket on the PD-1 binding interface of PD-L1.[1][4] This binding event is thought to induce a conformational change in PD-L1 that promotes the formation of a homodimer.[5][6][7] The resulting PD-L1 dimer is then rapidly internalized into the cytosol, effectively removing it from the cell surface and preventing its interaction with PD-1 on T-cells.[1][][3][8]

  • Direct Blockade of the PD-1/PD-L1 Interaction: Some small molecules function by directly binding to PD-L1 and physically obstructing the binding site for PD-1. While the large and relatively flat protein-protein interface presents a challenge for small molecule binding, compounds have been identified that can achieve this through various binding modes.[9]

  • Inhibition of PD-L1 Glycosylation and Trafficking: Another novel mechanism involves the disruption of PD-L1 post-translational modification. Specifically, some small molecules have been shown to inhibit the N-glycosylation of PD-L1.[10] This aberrant glycosylation can impair the proper folding and trafficking of the PD-L1 protein from the endoplasmic reticulum to the Golgi apparatus, ultimately reducing its expression on the cell surface.[1][]

  • Formation of a Defective Ternary Complex: Certain inhibitors, such as CA-170, have been reported to bind to PD-L1 without preventing the formation of the PD-1/PD-L1 complex.[1][] Instead, they are thought to induce a conformational change in the complex that renders it signaling-incompetent, thus forming a "defective" ternary complex that fails to transmit the inhibitory signal into the T-cell.[1]

Quantitative Analysis of Small-Molecule PD-1/PD-L1 Inhibitors

The potency of small-molecule inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) or binding affinity (KD). These values are determined using a variety of biochemical and cell-based assays. Below is a summary of reported potencies for representative small-molecule inhibitors.

Compound ClassExample CompoundAssay TypePotency (IC50/KD)Reference
Biphenyl DerivativesBMS-1166HTRF1.4 nM[11]
Biphenyl DerivativesBMS-1001HTRF18 nM[11]
Biphenyl DerivativesBMS-202SPR85.4 nM (IC50)[12]
PhthalimidesCompound P1HTRF-[13]
Di-bromo DerivativesCompound 2kCell-based0.89 µM[14]
Di-bromo DerivativesCompound 3dCell-based0.46 µM[14]

Experimental Protocols

The discovery and characterization of small-molecule PD-1/PD-L1 inhibitors rely on a suite of robust in vitro and cell-based assays.

Biochemical Assays

These assays utilize purified recombinant PD-1 and PD-L1 proteins to directly measure the binding affinity of inhibitors and their ability to disrupt the protein-protein interaction.

  • Homogeneous Time-Resolved Fluorescence (HTRF):

    • Principle: HTRF is a proximity-based assay that measures the interaction between a donor and an acceptor fluorophore. Recombinant PD-1 and PD-L1 are labeled with a FRET pair (e.g., Europium cryptate as the donor and a compatible acceptor). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[15][16][17]

    • Methodology:

      • Tagged recombinant human PD-1 (e.g., with an Fc tag) and PD-L1 (e.g., with a His tag) are incubated together in an assay buffer.[18]

      • A test compound is added to the mixture.

      • Anti-tag antibodies labeled with the HTRF donor (e.g., anti-Fc-Europium cryptate) and acceptor (e.g., anti-His-XL665) are added.

      • After incubation, the fluorescence is read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

      • The HTRF ratio (665 nm / 620 nm) is calculated, which is proportional to the extent of PD-1/PD-L1 binding.[17]

  • Surface Plasmon Resonance (SPR):

    • Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity.[12][19]

    • Methodology:

      • Recombinant human PD-1 is immobilized on the surface of a sensor chip.[12]

      • A solution containing recombinant human PD-L1 is flowed over the chip surface, and the binding is measured as a change in the SPR signal.

      • To test for inhibition, PD-L1 is pre-incubated with a small molecule inhibitor before being flowed over the PD-1-coated chip.[12]

      • The reduction in the binding signal in the presence of the inhibitor is used to determine its potency.[12][20]

  • Bio-layer Interferometry (BLI):

    • Principle: BLI is another label-free optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference. Binding of an analyte to the immobilized protein causes a shift in the interference pattern, which is measured in real-time.[21]

    • Methodology:

      • Biotinylated recombinant PD-1 or PD-L1 is immobilized on a streptavidin-coated biosensor tip.[22][23]

      • The biosensor tip is dipped into a solution containing the binding partner (PD-L1 or PD-1, respectively) to establish a baseline binding signal.

      • To test for inhibition, the binding partner is pre-incubated with the small molecule inhibitor before the binding step.

      • The change in the interference pattern is monitored to determine binding kinetics and affinity.[24]

Cell-Based Assays

These assays provide a more physiologically relevant context to evaluate the activity of inhibitors by using cells that express PD-1 and PD-L1.

  • PD-1/PD-L1 Blockade Reporter Assay:

    • Principle: This assay utilizes two engineered cell lines: an "effector" T-cell line (e.g., Jurkat) that co-expresses human PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT), and an "antigen-presenting cell" (APC) line (e.g., CHO-K1) that expresses human PD-L1 and a T-cell receptor (TCR) activator.[25][26] When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling and suppresses reporter gene expression. An effective inhibitor will block this interaction, leading to T-cell activation and an increase in the reporter signal.[26][27]

    • Methodology:

      • PD-L1-expressing APCs are seeded in a multi-well plate.

      • Small-molecule inhibitors are added at various concentrations.

      • PD-1-expressing effector T-cells are added to the wells.

      • The cells are co-cultured for a period of time (e.g., 6-24 hours).

      • A substrate for the reporter enzyme (e.g., luciferin) is added, and the resulting signal (e.g., luminescence) is measured.

  • T-Cell Activation Co-Culture Assay:

    • Principle: This assay measures the ability of small-molecule inhibitors to restore the function of primary T-cells that are suppressed by PD-L1-expressing cells. T-cell activation is assessed by measuring cytokine production (e.g., IFN-γ, IL-2) or T-cell proliferation.[28]

    • Methodology:

      • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are co-cultured with PD-L1-expressing tumor cells or artificial APCs.[29][30]

      • A T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen) is added to the co-culture.[29]

      • Small-molecule inhibitors are added to the culture.

      • After an incubation period (typically 2-5 days), the supernatant is collected to measure cytokine levels by ELISA or other immunoassays.

      • T-cell proliferation can be measured by assays such as CFSE dilution or BrdU incorporation.[29]

  • PD-L1 Internalization Assay:

    • Principle: This assay visualizes and quantifies the inhibitor-induced internalization of PD-L1 from the cell surface.

    • Methodology:

      • PD-L1-expressing cells are treated with the small-molecule inhibitor for various time points.

      • The cells are then stained with a fluorescently labeled anti-PD-L1 antibody that recognizes an extracellular epitope.

      • The amount of PD-L1 remaining on the cell surface is quantified by flow cytometry. A decrease in the mean fluorescence intensity indicates internalization.[10]

      • Alternatively, the subcellular localization of PD-L1 can be visualized by confocal microscopy.[8][10]

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved, the following diagrams illustrate the PD-1/PD-L1 signaling pathway, the mechanisms of small-molecule inhibition, and a typical workflow for inhibitor discovery.

PD1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Antigen-Presenting Cell / Tumor Cell TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits SHP2->PI3K dephosphorylates (inactivates) Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->Activation MHC MHC MHC->TCR Signal 1 (Activation) CD80_86 CD80/86 CD80_86->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal

Caption: PD-1/PD-L1 Signaling Pathway.

Caption: Mechanism of PD-L1 Dimerization and Internalization.

Discovery_Workflow Start Compound Library Screening HTRF Primary Screen: HTRF Assay Start->HTRF SPR_BLI Hit Confirmation & Affinity: SPR / BLI HTRF->SPR_BLI Cell_Reporter Cellular Activity: PD-1/PD-L1 Reporter Assay SPR_BLI->Cell_Reporter Co_culture Functional Validation: T-Cell Co-culture Assay (Cytokine Release, Proliferation) Cell_Reporter->Co_culture Internalization Mechanism of Action: PD-L1 Internalization Assay Co_culture->Internalization Lead_Opt Lead Optimization Internalization->Lead_Opt

Caption: Workflow for Small-Molecule PD-1/PD-L1 Inhibitor Discovery.

References

PD 113413 and its Role as an Angiotensin-Converting Enzyme Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PD 113413 in the context of angiotensin-converting enzyme (ACE) inhibition. It clarifies the identity of this compound as an inactive metabolite of the prodrug quinapril and focuses on the pharmacologically active metabolite, quinaprilat, as the potent ACE inhibitor. This document details the mechanism of action, synthesis, and preclinical data of quinapril and quinaprilat, including in vitro and in vivo studies. Experimental protocols for key assays are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Introduction: Unraveling the Identity of this compound

Initial investigations into this compound as an angiotensin-converting enzyme (ACE) inhibitor reveal its true identity as a minor, inactive metabolite of the widely used antihypertensive drug, quinapril. Quinapril is a prodrug that, upon oral administration, is rapidly hydrolyzed in the body to its active diacid metabolite, quinaprilat. Quinaprilat is a potent inhibitor of ACE, the key enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II.

The metabolic pathway of quinapril involves its de-esterification to the active quinaprilat. A separate pathway involves dehydration to an inactive metabolite, PD 109488, which can then be O-deethylated to form this compound. Therefore, for the purpose of understanding ACE inhibition, the focus of this guide shifts to the active principle: quinaprilat .

Mechanism of Action

Quinaprilat competitively inhibits ACE, preventing it from converting angiotensin I to angiotensin II. This inhibition leads to several physiological effects that contribute to the lowering of blood pressure:

  • Reduced Vasoconstriction: By decreasing the levels of angiotensin II, a potent vasoconstrictor, quinaprilat leads to the relaxation of blood vessels, reducing peripheral resistance.

  • Decreased Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention. By inhibiting angiotensin II production, quinaprilat indirectly reduces aldosterone levels, leading to natriuresis and a decrease in blood volume.

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by quinaprilat leads to an accumulation of bradykinin, which further contributes to vasodilation and the antihypertensive effect.

The primary therapeutic applications of quinapril, through the action of quinaprilat, include the treatment of hypertension and congestive heart failure.

In Vitro Efficacy of Quinaprilat

The potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While specific IC50 and Ki values for quinaprilat are not consistently reported across all public literature, its high potency is well-established in comparative studies. For instance, in rat heart and lung homogenates, the rank order of potency for several ACE inhibitors was determined to be quinaprilat = benazeprilat > perindoprilat > 351A > lisinopril > fosinoprilat[1].

Table 1: In Vitro ACE Inhibition Data for Common Inhibitors

Inhibitor IC50 (nM) Ki (nM)
Captopril 20.0 2.0
Enalaprilat 2.4 -
Lisinopril 1.2 51.0

| Quinaprilat | Potent (specific values not consistently cited) | Potent (specific values not consistently cited) |

Note: The IC50 and Ki values can vary depending on the experimental conditions, such as the substrate and enzyme source used.

Preclinical In Vivo Studies

Quinapril has been extensively studied in various animal models of hypertension, demonstrating its efficacy in lowering blood pressure.

Spontaneously Hypertensive Rats (SHR)

In spontaneously hypertensive rats (SHR), a widely used genetic model of hypertension, oral administration of quinapril has been shown to produce a dose-dependent and sustained antihypertensive effect[2]. Studies have shown that quinapril is as potent as enalapril and significantly more potent than captopril in this model[2]. Long-term treatment with quinapril in SHR has been observed to not only reduce blood pressure but also improve arterial function and attenuate vascular smooth muscle contractions[3].

Renal Hypertensive Rats

In the two-kidney, one-clip renal hypertensive rat (2K-RHR) model, which mimics renovascular hypertension, quinapril demonstrated a potent and long-lasting antihypertensive effect[2]. The efficacy in this high-renin model is consistent with its mechanism of action of inhibiting the RAAS.

Table 2: Summary of In Vivo Efficacy of Quinapril in Animal Models

Animal Model Dose Range (p.o.) Key Findings Reference
Spontaneously Hypertensive Rats (SHR) 0.1 - 1.0 mg/kg Dose-dependent and sustained blood pressure reduction. Improved arterial function with long-term treatment. [2][3]
Two-Kidney, One-Clip Renal Hypertensive Rats (2K-RHR) 0.1 - 1.0 mg/kg Potent and long-lasting antihypertensive effect. [2]
Normotensive Rats 30 mg/kg Lowered blood pressure and increased heart rate. [2]

| DOCA/salt Hypertensive Rats | - | Failed to reduce blood pressure, indicating dependence on the RAAS. |[2] |

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound like quinaprilat.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Sodium borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Quinaprilat (or other test inhibitor)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test inhibitor (quinaprilat) at various concentrations.

  • In a reaction tube, pre-incubate the ACE solution with the inhibitor solution (or buffer for control) for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding HCl.

  • Extract the hippuric acid (HA) produced from the reaction into ethyl acetate by vortexing and centrifugation.

  • Measure the absorbance of the ethyl acetate layer containing HA at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes a typical procedure for evaluating the antihypertensive effect of quinapril in the SHR model.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR) of a specific age (e.g., 12-16 weeks old).

  • Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

Procedure:

  • Acclimatize the animals to the laboratory conditions and to the blood pressure measurement procedure for at least one week.

  • Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.

  • Randomly assign the SHR to different treatment groups: vehicle control and various doses of quinapril.

  • Administer quinapril or vehicle orally (p.o.) once daily for a predetermined period (e.g., 2-4 weeks).

  • Measure SBP and HR at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) after the first dose to determine the acute effect and duration of action.

  • For chronic studies, measure SBP and HR at least once a week before the daily dosing.

  • At the end of the study, collect blood samples for biochemical analysis (e.g., plasma renin activity, angiotensin II levels) and tissues for histological examination.

  • Analyze the data to determine the effect of quinapril on blood pressure and other cardiovascular parameters.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of Quinaprilat

RAAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I cleaves ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments degrades AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Bradykinin Bradykinin Quinaprilat Quinaprilat Quinaprilat->ACE inhibits

Caption: The RAAS pathway and the inhibitory action of quinaprilat on ACE.

Metabolic Pathway of Quinapril

Quinapril_Metabolism Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active) Quinapril->Quinaprilat De-esterification (Hydrolysis) PD109488 PD 109488 (Inactive) Quinapril->PD109488 Dehydration PD113413 This compound (Inactive) PD109488->PD113413 O-deethylation InVivo_Workflow Start Start: Select Animal Model (e.g., SHR) Acclimatization Acclimatization and Baseline Measurements Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Daily Oral Administration (Quinapril or Vehicle) Grouping->Dosing Monitoring Regular Blood Pressure and Heart Rate Monitoring Dosing->Monitoring Endpoint Endpoint Analysis: Biochemical and Histological Assessments Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

References

An In-Depth Technical Guide to PD 113413: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 113413 is a diketopiperazine metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. Initially identified during the preclinical evaluation of quinapril, its role and activity have been a subject of scientific interest. This technical guide provides a comprehensive overview of the discovery, history, and metabolic fate of this compound. It includes a detailed description of its place in the metabolic pathway of quinapril, a summary of its reported biological activity, and relevant experimental methodologies.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin-converting enzyme (ACE) plays a pivotal role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a cornerstone of therapy for hypertension and heart failure. Quinapril, a second-generation ACE inhibitor, was developed by Parke-Davis and is the parent compound of this compound. Understanding the metabolism of quinapril and the characteristics of its metabolites, such as this compound, is crucial for a complete pharmacological profile of the drug.

Discovery and History

This compound was identified during the extensive preclinical studies of quinapril conducted by Parke-Davis Pharmaceutical Research in the late 1980s. The development of quinapril as a potent, orally active ACE inhibitor necessitated a thorough investigation of its metabolic fate in various species. These studies revealed that quinapril, a prodrug, is primarily hydrolyzed to its active diacid metabolite, quinaprilat. However, other minor metabolic pathways were also elucidated, leading to the identification of two diketopiperazine metabolites, PD 109488 and this compound.

While some sources have referred to this compound as an inactive metabolite, commercial suppliers of research chemicals describe it as a potent ACE inhibitor.[1] This discrepancy highlights the need for a careful review of the primary literature to ascertain its biological activity definitively.

Chemical Profile

  • IUPAC Name: (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid

  • CAS Number: 103733-50-2

  • Molecular Formula: C₂₃H₂₄N₂O₄

  • Molecular Weight: 392.45 g/mol

Metabolic Pathway of Quinapril and Formation of this compound

Quinapril undergoes significant metabolism following oral administration. The primary and therapeutically important conversion is the de-esterification to the active metabolite, quinaprilat. A secondary pathway involves the dehydration of quinapril to form an inactive diketopiperazine metabolite, PD 109488. Subsequently, PD 109488 can undergo O-deethylation to form this compound.[2][3] Approximately 6% of a dose of quinapril is eliminated in the urine as this compound.[3]

Quinapril_Metabolism quinapril Quinapril quinaprilat Quinaprilat (Active) quinapril->quinaprilat De-esterification (Primary Pathway) pd109488 PD 109488 (Inactive Diketopiperazine) quinapril->pd109488 Dehydration pd113413 This compound pd109488->pd113413 O-deethylation ACE_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis ACE_solution Prepare ACE Solution Pre_incubation Pre-incubate ACE with Inhibitor ACE_solution->Pre_incubation Inhibitor_solution Prepare Inhibitor Solution (e.g., this compound) Inhibitor_solution->Pre_incubation Substrate_solution Prepare Substrate Solution (HHL) Reaction Add Substrate and Incubate Substrate_solution->Reaction Pre_incubation->Reaction Stop_reaction Stop Reaction (e.g., with HCl) Reaction->Stop_reaction HPLC_analysis Analyze Hippuric Acid by RP-HPLC Stop_reaction->HPLC_analysis Calculate_inhibition Calculate % Inhibition and IC50 HPLC_analysis->Calculate_inhibition

References

An In-depth Technical Guide to PD 113413 (CAS Number 103733-50-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 113413, with CAS number 103733-50-2, is a recognized metabolite of the potent angiotensin-converting enzyme (ACE) inhibitor, quinapril. While quinapril is a widely prescribed medication for hypertension and congestive heart failure, the specific pharmacological properties of its metabolite, this compound, are less extensively documented in publicly available literature. This technical guide synthesizes the current understanding of this compound, including its chemical identity, metabolic origin, and its role within the broader pharmacology of quinapril. The document details the established mechanism of action for ACE inhibitors, providing a framework for understanding the potential activity of this compound. A representative experimental protocol for assessing ACE inhibition is also provided to facilitate further research into this compound.

Core Properties of this compound

This compound is chemically identified as (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid. It is a derivative of quinapril, formed through a multi-step metabolic process.

PropertyValueSource
CAS Number 103733-50-2N/A
Molecular Formula C23H24N2O4N/A
Molecular Weight 392.45 g/mol N/A
IUPAC Name (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acidN/A
Parent Drug Quinapril[1]

Metabolic Pathway and Formation

This compound is a metabolite of the orally administered prodrug quinapril. Following administration, quinapril is rapidly de-esterified to its primary active metabolite, quinaprilat. A secondary metabolic pathway involves the dehydration of quinapril to an inactive intermediate, PD 109488. Subsequent O-deethylation of PD 109488 leads to the formation of this compound.[1] Urinary excretion studies have shown that this compound accounts for approximately 6% of an administered dose of quinapril.[1]

Metabolic Pathway of Quinapril to this compound Quinapril Quinapril Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat De-esterification PD109488 PD 109488 (Inactive Intermediate) Quinapril->PD109488 Dehydration PD113413 This compound PD109488->PD113413 O-deethylation

Metabolic conversion of quinapril to its metabolites.

Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition

As a derivative of quinapril, the primary pharmacological target of this compound is presumed to be the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.

ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. Additionally, angiotensin II stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further elevating blood pressure.

ACE inhibitors, such as quinaprilat, bind to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II. This leads to a reduction in plasma and tissue levels of angiotensin II, resulting in vasodilation and a decrease in aldosterone secretion. The overall effect is a lowering of blood pressure.

While some sources describe this compound as an inactive metabolite, others refer to it as a potent ACE inhibitor.[2] This discrepancy highlights the need for further dedicated pharmacological studies to definitively characterize its activity.

Mechanism of ACE Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Mechanism of this compound Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Release AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP Vasoconstriction->IncreasedBP PD113413 This compound (ACE Inhibitor) ACE_Inhibition PD113413->ACE_Inhibition ACE_Inhibition->AngiotensinI Blocks Conversion

The role of ACE in the RAAS and the inhibitory action of this compound.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Quinapril and Quinaprilat

ParameterQuinaprilQuinaprilatSource
Time to Peak Plasma Concentration (Tmax) < 1 hour~2.5 hours[1]
Plasma Protein Binding 97%97%[1]
Elimination Half-life -~2.3 hours (prolonged terminal phase of 25 hours)[1]
Route of Elimination Primarily metabolizedPrimarily renal excretion (up to 96% of an IV dose)[1]

Experimental Protocols: In Vitro ACE Inhibition Assay

The following is a representative protocol for determining the in vitro ACE inhibitory activity of a compound, adapted from established methodologies. This protocol can be used to quantify the potency of this compound as an ACE inhibitor.

Objective: To determine the concentration of the test compound (this compound) required to inhibit 50% of ACE activity (IC50).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Test compound (this compound)

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare serial dilutions of the test compound (this compound) in borate buffer.

  • Enzyme Reaction:

    • In a series of microcentrifuge tubes, add a pre-determined volume of the ACE solution.

    • Add an equal volume of the different concentrations of the test compound solution to the respective tubes. A control tube should receive buffer instead of the test compound.

    • Pre-incubate the mixtures at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding a specific volume of the HHL substrate solution to each tube.

    • Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a defined volume of HCl.

    • Extract the hippuric acid (the product of the enzymatic reaction) by adding ethyl acetate to each tube, followed by vigorous vortexing.

    • Centrifuge the tubes to separate the organic and aqueous layers.

  • Quantification:

    • Carefully transfer a known volume of the upper ethyl acetate layer to a new set of tubes.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the dried hippuric acid in a suitable buffer or deionized water.

    • Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that produces 50% inhibition of ACE activity, from the dose-response curve.

ACE Inhibition Assay Workflow A Prepare Reagents: - ACE Solution - HHL Substrate - this compound Dilutions B Enzyme Reaction: - Pre-incubate ACE with this compound - Add HHL to start reaction - Incubate at 37°C A->B C Reaction Termination: - Add HCl B->C D Extraction: - Add Ethyl Acetate - Vortex and Centrifuge C->D E Quantification: - Evaporate Ethyl Acetate - Reconstitute Hippuric Acid - Measure Absorbance at 228 nm D->E F Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value E->F

General workflow for an in vitro ACE inhibition assay.

Conclusion

This compound is a known metabolite of the ACE inhibitor quinapril. Its formation via a secondary metabolic pathway has been established. While its primary mechanism of action is presumed to be the inhibition of the angiotensin-converting enzyme, a definitive quantitative assessment of its potency is not widely available in the scientific literature. The provided information on its chemical properties, metabolic pathway, and the general mechanism of ACE inhibition, along with a representative experimental protocol, serves as a comprehensive resource for researchers and professionals in the field of drug development. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential contribution to the overall therapeutic effects of quinapril.

References

The Structure-Activity Relationship of Quinapril and its Metabolites: A Focus on the Inactive Diketopiperazine Derivative PD 113413

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: PD 113413 is a recognized metabolite of the potent angiotensin-converting enzyme (ACE) inhibitor, quinapril.[1][2] Quinapril is a prodrug that undergoes metabolic activation and deactivation through a series of enzymatic transformations. Understanding the structure-activity relationship (SAR) of quinapril and its various metabolites, including the terminal inactive metabolite this compound, is crucial for comprehending its pharmacological profile and for the rational design of novel ACE inhibitors. While some commercial suppliers describe this compound as a potent ACE inhibitor, comprehensive pharmacological data from reliable sources such as DrugBank and the FDA label for quinapril (Accupril) classify it as an inactive metabolite.[1][2][3] This guide will delve into the metabolic cascade of quinapril, focusing on the structural transformations that lead to the loss of biological activity in metabolites like this compound.

Metabolic Pathway of Quinapril

Quinapril undergoes a multi-step metabolic conversion in the body, leading to both active and inactive compounds. The primary active metabolite, quinaprilat, is responsible for the therapeutic effects of the drug. Subsequent metabolic steps lead to the formation of inactive derivatives, including this compound.

The metabolic cascade can be summarized as follows:

  • Activation: Quinapril, an ethyl ester prodrug, is rapidly hydrolyzed by esterases to its active diacid form, quinaprilat .[3][4] This conversion is essential for its ACE inhibitory activity.

  • Inactivation via Cyclization: A portion of quinapril undergoes intramolecular cyclization to form the inactive diketopiperazine derivative, PD 109488 .[1][2]

  • Further Metabolism: PD 109488 is then subject to O-deethylation, resulting in the formation of another inactive metabolite, This compound .[1][2]

Quinapril_Metabolism Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active) Quinapril->Quinaprilat Hydrolysis (Activation) PD109488 PD 109488 (Inactive Diketopiperazine) Quinapril->PD109488 Cyclization (Inactivation) PD113413 This compound (Inactive) PD109488->PD113413 O-deethylation

Figure 1: Metabolic pathway of quinapril.

Structure-Activity Relationship (SAR) Analysis

The ACE inhibitory activity of quinapril and its metabolites is critically dependent on specific structural features. The following table summarizes the key compounds and their reported activities. A detailed SAR analysis highlights the molecular determinants for ACE inhibition.

CompoundStructureKey Structural FeaturesACE Inhibitory Activity (IC50)
Quinapril Ethyl ester prodrugInactive (requires hydrolysis)
Quinaprilat Free dicarboxylic acidPotent (Active metabolite)
PD 109488 Diketopiperazine ringInactive
This compound Diketopiperazine ring, free carboxylic acidInactive

Key SAR Observations:

  • The Dicarboxylic Acid Moiety is Essential: The potent ACE inhibitory activity of quinaprilat is attributed to its free dicarboxylic acid structure. This feature mimics the C-terminal dipeptide of ACE substrates and is crucial for chelating the zinc ion within the active site of the enzyme. The conversion of the ethyl ester in quinapril to a carboxylic acid in quinaprilat is the key activation step.

  • Cyclization to a Diketopiperazine Leads to Inactivity: The formation of the diketopiperazine ring in PD 109488 results in a complete loss of ACE inhibitory activity. This intramolecular cyclization fundamentally alters the conformation of the molecule, preventing it from binding effectively to the ACE active site. The rigid, cyclic structure likely disrupts the necessary interactions with key amino acid residues and the catalytic zinc ion.

  • O-deethylation of the Diketopiperazine Does Not Restore Activity: The subsequent O-deethylation of PD 109488 to form this compound does not restore ACE inhibitory activity. Although this transformation introduces a free carboxylic acid, the presence of the rigid diketopiperazine scaffold remains the dominant structural feature responsible for inactivity. This underscores the critical importance of the overall molecular shape and flexibility for binding to the enzyme.

Experimental Protocols

The determination of ACE inhibitory activity is typically performed using in vitro enzymatic assays. A common method involves the spectrophotometric measurement of the product formed from the ACE-catalyzed hydrolysis of a synthetic substrate.

General In Vitro ACE Inhibition Assay Protocol

This protocol provides a general framework for assessing the ACE inhibitory activity of compounds like quinapril and its analogs.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • Test compounds (e.g., quinaprilat, this compound) dissolved in an appropriate solvent (e.g., DMSO, water)

  • Hydrochloric acid (HCl) to stop the reaction

  • Ethyl acetate for extraction

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of ACE in borate buffer is pre-incubated with various concentrations of the test compound (or vehicle control) for a specified time at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate HHL.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination of Reaction: The reaction is stopped by the addition of HCl.

  • Extraction of Hippuric Acid: The product of the reaction, hippuric acid, is extracted from the aqueous mixture using ethyl acetate.

  • Quantification: The ethyl acetate layer is separated, evaporated to dryness, and the residue is redissolved in a suitable solvent (e.g., water or buffer). The absorbance of the hippuric acid is then measured spectrophotometrically at a specific wavelength (e.g., 228 nm).

  • Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with the test compound to the absorbance of the control samples without the inhibitor. IC50 values (the concentration of inhibitor required to inhibit 50% of ACE activity) are then determined from the dose-response curves.

ACE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ACE_Solution ACE Solution Preincubation 1. Pre-incubate ACE with Inhibitor ACE_Solution->Preincubation Inhibitor_Solutions Inhibitor Solutions (e.g., this compound) Inhibitor_Solutions->Preincubation Substrate_Solution Substrate Solution (HHL) Reaction 2. Add Substrate & Incubate Substrate_Solution->Reaction Preincubation->Reaction Termination 3. Stop Reaction (HCl) Reaction->Termination Extraction 4. Extract Hippuric Acid (Ethyl Acetate) Termination->Extraction Measurement 5. Measure Absorbance Extraction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Figure 2: Experimental workflow for in vitro ACE inhibition assay.

Conclusion

The structure-activity relationship of quinapril and its metabolites clearly demonstrates the critical importance of the dicarboxylic acid moiety and the overall molecular conformation for potent ACE inhibition. The metabolic conversion of quinapril to its active form, quinaprilat, is a classic example of prodrug activation. Conversely, the intramolecular cyclization to the diketopiperazine derivative PD 109488, and its subsequent metabolism to this compound, represents a key inactivation pathway. Despite some conflicting information from commercial vendors, the available pharmacological data strongly indicate that this compound is an inactive metabolite. This detailed understanding of the SAR of the quinapril scaffold provides valuable insights for the design and development of future ACE inhibitors with optimized pharmacokinetic and pharmacodynamic profiles.

References

In Vitro Characterization of Angiotensin-Converting Enzyme Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of Angiotensin-Converting Enzyme (ACE) inhibitors, with a focus on the potent inhibitor PD 113413, the active metabolite of quinapril, also known as quinaprilat. This document details the mechanism of ACE inhibition, presents standardized experimental protocols for assessing inhibitor potency, and includes visualizations of key pathways and workflows.

Introduction to this compound and ACE Inhibition

This compound, or quinaprilat, is the pharmacologically active diacid metabolite of the prodrug quinapril. It is a potent, non-sulfhydryl inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a key zinc-dependent metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in the regulation of blood pressure and cardiovascular homeostasis.

The primary function of ACE is the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. Additionally, angiotensin II stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention, further elevating blood pressure. ACE is also responsible for the degradation of bradykinin, a potent vasodilator.

By competitively inhibiting ACE, compounds like this compound block the formation of angiotensin II and prevent the breakdown of bradykinin. This dual action leads to vasodilation and a reduction in blood pressure, making ACE inhibitors a cornerstone in the treatment of hypertension and heart failure.

Quantitative Data on this compound (Quinaprilat)

Table 1: Relative Potency of ACE Inhibitors

ACE InhibitorRelative Potency
Quinaprilat= Benazeprilat
> Perindoprilat
> 351A
> Lisinopril
> Fosinoprilat

This table illustrates the relative potency based on displacement of a radioligand from rat heart and lung homogenates[1].

Experimental Protocols for In Vitro ACE Inhibition Assays

The inhibitory activity of compounds like this compound on ACE is typically determined using in vitro assays that measure the enzymatic activity of ACE in the presence and absence of the inhibitor. The half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%, is a standard metric for potency. Two common methods for determining ACE inhibition are spectrophotometric and fluorometric assays.

Spectrophotometric Assay Protocol

This method is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid (HA) and L-histidyl-L-leucine. The amount of hippuric acid produced is quantified by measuring its absorbance at 228 nm.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • This compound (or other test inhibitor)

  • Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in deionized water.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare a series of dilutions of this compound in borate buffer.

  • Assay Reaction:

    • To a microcentrifuge tube, add 50 µL of the this compound dilution (or buffer for control).

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube and vortex for 30 seconds to extract the hippuric acid.

    • Centrifuge the tubes at 3000 x g for 10 minutes to separate the layers.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the control (no inhibitor) and A_inhibitor is the absorbance in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Fluorometric Assay Protocol

Fluorometric assays offer higher sensitivity and are often more suitable for high-throughput screening. This protocol utilizes a quenched fluorescent substrate, o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline (Abz-Gly-p-nitro-Phe-Pro-OH), which upon cleavage by ACE, produces a fluorescent product.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline

  • This compound (or other test inhibitor)

  • Tris-HCl buffer (50 mM, pH 8.3) containing 150 mM NaCl and 10 µM ZnCl2

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in Tris-HCl buffer.

    • Prepare a stock solution of the fluorescent substrate in DMSO.

    • Prepare a series of dilutions of this compound in Tris-HCl buffer.

  • Assay Reaction:

    • In a 96-well black microplate, add 20 µL of the this compound dilution (or buffer for control).

    • Add 40 µL of the ACE solution to each well.

    • Add 140 µL of the fluorescent substrate solution (pre-diluted in Tris-HCl buffer) to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of 320 nm and an emission wavelength of 420 nm at 37°C for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the fluorescence versus time curve) for each well.

    • Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100 where Rate_control is the reaction rate of the control (no inhibitor) and Rate_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Visualizations

Signaling Pathway of ACE Inhibition

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Bradykinin Bradykinin Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation PD_113413 This compound (ACE Inhibitor) PD_113413->ACE Inhibits

Caption: Mechanism of ACE inhibition by this compound in the Renin-Angiotensin System.

Experimental Workflow for Spectrophotometric ACE Inhibition Assay

Spectrophotometric_Workflow Start Start Prepare_Reagents Prepare Reagents (ACE, HHL, Inhibitor) Start->Prepare_Reagents Pre_incubation Pre-incubate ACE + Inhibitor (10 min, 37°C) Prepare_Reagents->Pre_incubation Reaction Add HHL Substrate Incubate (30-60 min, 37°C) Pre_incubation->Reaction Termination Stop Reaction with 1 M HCl Reaction->Termination Extraction Extract Hippuric Acid with Ethyl Acetate Termination->Extraction Evaporation Evaporate Ethyl Acetate Extraction->Evaporation Reconstitution Reconstitute in Water Evaporation->Reconstitution Measurement Measure Absorbance at 228 nm Reconstitution->Measurement Analysis Calculate % Inhibition & IC50 Measurement->Analysis Fluorometric_Workflow Start Start Prepare_Reagents Prepare Reagents (ACE, Substrate, Inhibitor) Start->Prepare_Reagents Plate_Setup Add Inhibitor and ACE to 96-well plate Prepare_Reagents->Plate_Setup Reaction Add Fluorescent Substrate Plate_Setup->Reaction Measurement Kinetic Fluorescence Reading (Ex: 320 nm, Em: 420 nm, 37°C) Reaction->Measurement Analysis Calculate Reaction Rates, % Inhibition & IC50 Measurement->Analysis

References

PD 113413: A Minor Metabolite of Quinapril

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes extensive metabolism in the body. While the primary focus of pharmacological and clinical research has been on its active metabolite, quinaprilat, a comprehensive understanding of its complete metabolic profile is crucial for a thorough safety and efficacy evaluation. This technical guide provides a detailed overview of PD 113413, a minor, inactive metabolite of quinapril. We will delve into its metabolic pathway, available quantitative data, and inferred methodologies for its study, addressing the needs of researchers, scientists, and drug development professionals.

Introduction

Quinapril is a prodrug that, after oral administration, is rapidly hydrolyzed to its active diacid metabolite, quinaprilat.[1][2] Quinaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II, and is the primary mediator of quinapril's antihypertensive effects.[3][4] The metabolism of quinapril, however, is not limited to this activation step. The drug also undergoes alternative metabolic transformations, leading to the formation of other metabolites, including this compound. This document serves as a comprehensive resource on the current knowledge of this compound.

Metabolic Pathway of Quinapril and the Formation of this compound

The metabolic fate of quinapril involves two main pathways. The major pathway is the de-esterification to the pharmacologically active quinaprilat. A secondary pathway involves the dehydration of quinapril to form an inactive metabolite, PD109488. This intermediate, PD109488, subsequently undergoes O-deethylation to form another inactive metabolite, this compound.[2][5]

The following diagram illustrates the metabolic transformation of quinapril, highlighting the position of this compound in this pathway.

Quinapril_Metabolism Quinapril Quinapril Quinaprilat Quinaprilat (Active) Quinapril->Quinaprilat De-esterification PD109488 PD109488 (Inactive) Quinapril->PD109488 Dehydration PD113413 This compound (Inactive) PD109488->PD113413 O-deethylation

Figure 1: Metabolic Pathway of Quinapril to this compound.

While the enzymes responsible for the de-esterification of quinapril to quinaprilat are well-characterized as hepatic esterases, the specific enzyme system mediating the O-deethylation of PD109488 to this compound has not been explicitly identified in the reviewed literature.[4] Given that O-deethylation is a classic Phase I metabolic reaction, it is plausible that this conversion is catalyzed by one or more cytochrome P450 (CYP) enzymes in the liver. However, studies have suggested that ACE inhibitors, as a class, do not significantly interact with the CYP450 system.[6] Further in vitro studies with human liver microsomes and specific CYP isozymes would be necessary to elucidate the precise enzymatic mechanism.

Quantitative Data on this compound

Quantitative data specifically for this compound is limited in publicly available literature. The most consistently reported figure is its contribution to the urinary excretion of a quinapril dose.

ParameterValueReference(s)
Urinary Excretion Approximately 6% of an administered dose of quinapril is excreted in the urine as this compound.[2][5]
Pharmacological Activity Inactive[2][5]

Experimental Protocols

Detailed, validated experimental protocols for the specific quantification of this compound are not explicitly described in the reviewed literature. However, based on standard practices for the analysis of drug metabolites, a general workflow can be proposed. The methods for the analysis of quinapril and quinaprilat typically involve high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[7][8] A similar approach would be the method of choice for the sensitive and specific quantification of this compound in biological matrices such as plasma and urine.

The following diagram outlines a logical experimental workflow for the identification and quantification of quinapril metabolites, including this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation e.g., Acetonitrile Solid_Phase_Extraction Solid-Phase Extraction (SPE) Protein_Precipitation->Solid_Phase_Extraction Optional Cleanup Evaporation_Reconstitution Evaporation & Reconstitution Solid_Phase_Extraction->Evaporation_Reconstitution LC_MS_MS LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_MS Chromatogram_Integration Chromatogram Integration LC_MS_MS->Chromatogram_Integration Calibration_Curve Calibration Curve Generation Chromatogram_Integration->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

References

Preclinical Profile of Quinapril: An In-depth Technical Guide on its Antihypertensive Properties and the Role of its Metabolite PD 113413

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Quinapril, a potent angiotensin-converting enzyme (ACE) inhibitor, with a special focus on its inactive metabolite, PD 113413. Quinapril is a prodrug that is rapidly hydrolyzed in vivo to its active diacid metabolite, quinaprilat, which is primarily responsible for its antihypertensive effects. This document details the mechanism of action, preclinical efficacy in various animal models, pharmacokinetic profile, and metabolic pathways of Quinapril, presenting quantitative data in structured tables and visualizing key processes through diagrams as requested.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Quinapril exerts its antihypertensive effect through the inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II elevates blood pressure by causing vasoconstriction, stimulating the release of aldosterone (which promotes sodium and water retention), and enhancing sympathetic nervous system activity.

Quinaprilat, the active metabolite of Quinapril, is a potent and specific inhibitor of ACE.[1] By blocking ACE, quinaprilat reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[1]

The following diagram illustrates the role of Quinapril within the RAAS signaling pathway:

cluster_0 Blood Vessel cluster_1 Adrenal Gland cluster_2 Therapeutic Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_retention Na+ & H2O Retention Aldosterone->Na_H2O_retention Na_H2O_retention->Blood_Pressure Quinaprilat Quinaprilat (Active Metabolite) ACE_Inhibition ACE Inhibition Quinaprilat->ACE_Inhibition ACE_Inhibition->Angiotensin_I blocks conversion

Mechanism of action of Quinaprilat on the RAAS pathway.

Preclinical Efficacy in Hypertension Models

Quinapril has demonstrated significant antihypertensive activity in a variety of preclinical models of hypertension.[2] These studies have established its efficacy in both high-renin and normal-renin hypertensive states.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition

The inhibitory potency of quinaprilat against ACE has been determined in various in vitro assays.

CompoundPreparationIC50Reference
QuinaprilatRat lung homogenate1.8 nM[3]
QuinaprilatRat atrial homogenate1.5 nM[3]
QuinaprilatRat ventricular homogenate2.1 nM[3]
In Vivo Antihypertensive Effects in Rat Models

The antihypertensive effects of orally administered Quinapril have been evaluated in several rat models of hypertension.

Animal ModelDose (mg/kg, p.o.)RouteDurationChange in Blood PressureReference
Spontaneously Hypertensive Rat (SHR)10Oral15 weeks↓ Systolic BP to normotensive levels[4]
Spontaneously Hypertensive Rat (SHR)0.1 - 1.0OralSingle doseDose-dependent ↓ in BP[5]
2-Kidney, 1-Clip Renal Hypertensive Rat (2K-RHR)0.1 - 1.0OralSingle doseDose-dependent & sustained ↓ in BP[5]
DOCA/salt Hypertensive RatNot specifiedOralNot specifiedNo significant effect[2]

Pharmacokinetics and Metabolism

Quinapril is a prodrug that undergoes rapid and extensive metabolism to its active form, quinaprilat. The pharmacokinetic profile has been characterized in several preclinical species.

Pharmacokinetic Parameters in Rats

Following oral administration, Quinapril is quickly absorbed and converted to quinaprilat.

ParameterQuinaprilQuinaprilatReference
Tmax (hr)< 1~2.5[6]
Cmax (ng/mL)Not reported1526 (in healthy males, 10mg dose)[6]
Bioavailability (%)50-80-[6]
Protein Binding (%)9797[6]
Elimination Half-life (hr)Not reported2.3[6]
Metabolic Pathway of Quinapril

Quinapril is primarily metabolized via de-esterification to form the active metabolite quinaprilat. A minor pathway involves dehydration to form the inactive diketopiperazine metabolite PD 109488, which can be further metabolized to another inactive compound, this compound, through O-deethylation.[6] Approximately 6% of a dose of quinapril is recovered in the urine as PD 109488 and another 6% as this compound.[6]

The metabolic conversion of Quinapril is depicted in the following diagram:

Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat De-esterification (Major Pathway) PD109488 PD 109488 (Inactive Metabolite) Quinapril->PD109488 Dehydration (Minor Pathway) PD113413 This compound (Inactive Metabolite) PD109488->PD113413 O-deethylation

Metabolic pathway of Quinapril.

Experimental Protocols

This section provides an overview of the methodologies typically employed in the preclinical evaluation of antihypertensive agents like Quinapril.

In Vivo Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method)

This non-invasive method is commonly used for repeated blood pressure measurements in long-term studies.

The experimental workflow is as follows:

Acclimatization Acclimatization of Rats to Restrainers Warming Warming of Rats (to increase tail blood flow) Acclimatization->Warming Cuff_Placement Placement of Tail-Cuff and Pulse Transducer Warming->Cuff_Placement Inflation Inflation of the Cuff to Occlude Blood Flow Cuff_Placement->Inflation Deflation Gradual Deflation of the Cuff Inflation->Deflation Pulse_Detection Detection of Pulse Reappearance (Systolic Blood Pressure) Deflation->Pulse_Detection Data_Recording Data Recording and Analysis Pulse_Detection->Data_Recording

Workflow for tail-cuff blood pressure measurement in rats.

Protocol Steps:

  • Acclimatization: Rats are accustomed to the restraining devices for several days prior to the experiment to minimize stress-induced blood pressure variations.

  • Warming: The rats are warmed in a chamber or with a heat lamp to induce vasodilation of the tail artery, which is necessary for detecting the pulse.

  • Cuff and Transducer Placement: An inflatable cuff is placed around the base of the rat's tail, and a pulse transducer is positioned distal to the cuff.

  • Measurement Cycle:

    • The cuff is inflated to a pressure above the expected systolic blood pressure, occluding arterial blood flow.

    • The cuff is then slowly deflated.

    • The pressure at which the pulse reappears, as detected by the transducer, is recorded as the systolic blood pressure.

  • Data Analysis: Multiple readings are taken for each animal and averaged to obtain a reliable blood pressure measurement.

In Vitro ACE Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of the angiotensin-converting enzyme.

Protocol Steps:

  • Reagent Preparation: Prepare a buffer solution, a substrate for ACE (e.g., hippuryl-histidyl-leucine or a fluorogenic substrate), and a solution of the test compound (e.g., quinaprilat) at various concentrations.

  • Enzyme Reaction:

    • Incubate ACE with the test compound for a specific period.

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product of the enzymatic reaction. This can be done spectrophotometrically or fluorometrically, depending on the substrate used.

  • IC50 Calculation: The concentration of the test compound that inhibits 50% of the ACE activity (IC50) is calculated from the dose-response curve.

Conclusion

The preclinical data for Quinapril robustly support its efficacy as an antihypertensive agent, acting through the potent inhibition of the angiotensin-converting enzyme by its active metabolite, quinaprilat. The compound has been extensively studied in various animal models, demonstrating significant and sustained blood pressure reduction. The metabolic pathway of Quinapril is well-characterized, leading to the formation of the active quinaprilat and the inactive metabolites PD 109488 and this compound. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel antihypertensive therapies. This comprehensive preclinical profile underscores the therapeutic potential of Quinapril in the management of hypertension.

References

Uncharted Territory: The Therapeutic Potential of PD 113413 Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of PD 113413, a diketopiperazine metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. While analytical methods for its detection are established, its therapeutic applications, mechanism of action, and associated signaling pathways remain unexplored, precluding the development of a detailed technical guide on its potential uses.

Currently, this compound is primarily documented in the context of pharmacokinetic studies of its parent drug, quinapril. Research has focused on developing and validating analytical techniques, such as high-performance liquid chromatography (HPLC), to separate and quantify quinapril and its metabolites, including this compound and the active metabolite quinaprilat. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion of quinapril.

However, the existing body of research does not attribute any specific biological activity or therapeutic effect to this compound itself. It is characterized as a metabolite, and the therapeutic efficacy of quinapril is ascribed to its active form, quinaprilat, which is a potent inhibitor of the ACE. This enzyme plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.

The lack of dedicated research into the pharmacological properties of this compound means that there is no quantitative data on its biological activity, such as IC50 values or binding affinities for any molecular targets. Consequently, the creation of structured data tables, as is standard in technical whitepapers, is not feasible.

Similarly, without any described biological effects, there are no experimental protocols to detail. The scientific literature does not contain methodologies for assessing the therapeutic potential of this compound because such investigations have not been reported.

Furthermore, the signaling pathways modulated by this compound are unknown. As its mechanism of action has not been elucidated, it is impossible to create diagrams of signaling cascades or experimental workflows related to its potential therapeutic applications. The core of quinapril's therapeutic action lies in the inhibition of ACE by quinaprilat, and the role of this compound in this or any other pathway has not been investigated.

No Publicly Available Safety and Toxicity Data for PD 113413 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical registries, no public information is available on the safety and toxicity profile of a compound designated as PD 113413 in animal models. This designation likely represents an internal development code for a substance that has not been disclosed in publicly accessible scientific or regulatory documents.

The absence of public data means that crucial information for a technical guide, such as quantitative toxicity data, detailed experimental protocols, and the compound's mechanism of action, remains unavailable. Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time.

For researchers, scientists, and drug development professionals interested in the safety profile of a specific compound, access to internal preclinical data from the developing organization is typically required, especially for compounds that have not yet entered the public domain through publications or regulatory submissions.

Should an alternative designation, chemical name, or CAS registry number for this compound become available, a renewed search for its safety and toxicity data could be conducted. Without such information, any assessment of its effects in animal models remains speculative.

Methodological & Application

PD 113413 solution preparation for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 113413, identified by its CAS number 103733-50-2, is a chemical compound with the systematic IUPAC name 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoic acid. The initial association of "PD" with the Programmed Death-1 (PD-1) pathway in immune checkpoint inhibition has led to interest in this molecule. However, a comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific information regarding its biological activity, mechanism of action, and established protocols for its use in in vitro assays.

This document aims to provide a structured overview of the currently available information and to highlight the critical data that is necessary for the preparation and use of this compound in a research setting.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoic acidChemical Databases
CAS Number 103733-50-2Chemical Databases
Molecular Formula C₂₄H₂₄N₂O₄Calculated
Molecular Weight 404.46 g/mol Calculated
Solubility Data not available. General solubility of related structures (isoquinolines) suggests potential solubility in organic solvents like DMSO and ethanol, but this requires experimental verification.Inferred
Stability Data not available.-

Solution Preparation for In Vitro Assays: A General Guideline

Disclaimer: The following protocol is a general guideline based on the common practices for handling novel compounds with limited solubility data. It is imperative that researchers perform small-scale solubility tests before preparing stock solutions.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free water or appropriate cell culture medium

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.045 mg of the compound.

  • Initial Dissolution: Add the weighed this compound to a sterile tube. Add a small volume of anhydrous DMSO (e.g., 900 µL for a final volume of 1 mL) to the tube.

  • Solubilization: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Final Volume Adjustment: Once the compound is completely dissolved, add DMSO to reach the final desired volume (e.g., bring the total volume to 1 mL).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to protect the solution from light. The stability of this compound in solution is unknown and should be determined empirically.

Preparation of Working Solutions:

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the cells or the assay itself (typically <0.5%).

Experimental Workflow for Solution Preparation

The following diagram illustrates a logical workflow for the preparation of this compound solutions for in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve final_vol Adjust to Final Volume dissolve->final_vol aliquot Aliquot and Store at -20°C/-80°C final_vol->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw dilute Dilute in Assay Buffer/Medium thaw->dilute use Use Immediately in Assay dilute->use

Figure 1. Workflow for this compound Solution Preparation.

Signaling Pathway and Experimental Design Considerations

Currently, there is no direct evidence in the scientific literature to confirm that this compound is an inhibitor of the PD-1/PD-L1 signaling pathway. The "PD" in its name may be coincidental or refer to a different target. Therefore, any investigation into its effects on this pathway should be considered exploratory.

For researchers wishing to investigate the potential role of this compound in the PD-1/PD-L1 pathway, a logical experimental approach would involve a series of validation and functional assays.

G cluster_pathway Hypothesized PD-1/PD-L1 Inhibition cluster_assay Experimental Validation Workflow PDL1 PD-L1 (on Tumor Cell) PD1 PD-1 (on T-Cell) PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruitment TCR_signal TCR Signaling SHP2->TCR_signal Dephosphorylation inhibition Inhibition TCR_signal->inhibition t_cell_exhaustion T-Cell Exhaustion inhibition->t_cell_exhaustion binding_assay PD-1/PD-L1 Binding Assay (e.g., HTRF, ELISA) cell_based_assay Co-culture Reporter Assay (e.g., NFAT-Luciferase) binding_assay->cell_based_assay If Binding is Disrupted functional_assay Primary T-Cell Activation Assay (e.g., IFN-γ, IL-2 production) cell_based_assay->functional_assay If Reporter Activity is Restored downstream_analysis Downstream Signaling Analysis (e.g., p-SHP2, p-ZAP70 Western Blot) functional_assay->downstream_analysis To Confirm Mechanism

Figure 2. Hypothesized Pathway and Experimental Validation.

Experimental Protocols:

Due to the lack of specific data for this compound, detailed, validated protocols cannot be provided. Researchers should adapt standard protocols for the assays mentioned above. For example, a common PD-1/PD-L1 blockade bioassay involves co-culturing PD-1 expressing effector cells (e.g., Jurkat-NFAT luciferase) with PD-L1 expressing target cells and measuring the restoration of luciferase activity in the presence of an inhibitor.

Conclusion and Future Directions

While this compound has been identified chemically, its biological function remains uncharacterized in the public domain. The successful use of this compound in in vitro assays is contingent on first determining its fundamental properties, including solubility, stability, and biological target(s). Researchers are strongly encouraged to perform these characterizations before embarking on extensive biological screening. The information presented here serves as a starting point for these necessary preliminary investigations.

Application Notes and Protocols for Administering PD 113413 in Rodent Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the compound "PD 113413" and its specific application in rodent models of heart failure is not available in the public domain based on the conducted search. The following application notes and protocols are based on general principles of drug administration in rodent models of heart failure and information synthesized from research on other compounds with potential relevance to cardiac function. These are intended to serve as a foundational guide and must be adapted based on the specific properties of this compound, which are currently unknown.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the metabolic needs of the body.[1][2] Rodent models are crucial for understanding the pathophysiology of heart failure and for the preclinical evaluation of novel therapeutic agents.[3][4][5] These models can be generated through surgical interventions, genetic modifications, or pharmacological induction to mimic different aspects of human heart failure.[4][6] This document outlines generalized protocols for the administration of a hypothetical therapeutic agent, this compound, in rodent models of heart failure.

Potential Signaling Pathways of Interest

While the specific mechanism of action for this compound is unknown, several signaling pathways are critically involved in the pathophysiology of heart failure and represent potential targets for therapeutic intervention. These include:

  • Neurohormonal Systems: The Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system are chronically activated in heart failure, leading to maladaptive remodeling of the heart.[7][8]

  • Inflammatory Pathways: Inflammation is a key contributor to cardiac injury and remodeling in heart failure.[9]

  • Fibrotic Pathways: Myocardial fibrosis, the excessive deposition of extracellular matrix, leads to increased stiffness of the heart muscle and impaired function.[10]

  • Hypertrophic Signaling: Pathological cardiac hypertrophy is a common feature of heart failure, driven by various signaling cascades.[11]

A potential therapeutic agent like this compound might modulate one or more of these pathways to exert its beneficial effects.

Experimental Protocols

Rodent Models of Heart Failure

The choice of a rodent model is critical and should align with the specific research question. Common models include:

  • Surgical Models:

    • Myocardial Infarction (MI) via Left Anterior Descending (LAD) Artery Ligation: Mimics heart failure resulting from ischemic heart disease.[4][6]

    • Transverse Aortic Constriction (TAC): Induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure.[4][6]

  • Pharmacological Models:

    • Doxorubicin-Induced Cardiomyopathy: Models cardiotoxicity-induced heart failure.[6]

    • Angiotensin II Infusion: Induces hypertension, cardiac hypertrophy, and fibrosis.[6]

  • Genetic Models: Various transgenic and knockout mouse strains are available that spontaneously develop heart failure.[4]

Administration of this compound

The route and dose of administration for this compound would need to be determined through pharmacokinetic and dose-ranging studies. Potential routes include:

  • Oral Gavage: Suitable for compounds with good oral bioavailability.

  • Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.

  • Subcutaneous (SC) Injection: Provides slower absorption and more sustained plasma concentrations.

  • Intravenous (IV) Injection: For direct and rapid systemic delivery.

  • Osmotic Minipumps: For continuous, long-term administration.

Protocol for a Hypothetical Study:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Induction of Heart Failure: Myocardial infarction induced by permanent ligation of the left anterior descending (LAD) artery.

  • Treatment Groups:

    • Sham-operated + Vehicle

    • MI + Vehicle

    • MI + this compound (Low Dose)

    • MI + this compound (High Dose)

  • Administration: Daily intraperitoneal injections starting 24 hours post-MI for 4 weeks. The vehicle would be the solvent used to dissolve this compound.

  • Monitoring:

    • Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline, 1 week, and 4 weeks post-MI.

    • Body Weight and General Health: Monitored daily.

  • Endpoint Analysis (at 4 weeks):

    • Hemodynamic Measurements: Using a pressure-volume catheter.

    • Histological Analysis: To assess infarct size, cardiac hypertrophy (e.g., cardiomyocyte cross-sectional area), and fibrosis (e.g., Masson's trichrome or Picrosirius red staining).

    • Molecular Analysis: Western blotting or qPCR to investigate the effect of this compound on key signaling pathways.

Data Presentation

Quantitative data from such a study should be summarized in tables for clear comparison between experimental groups.

Table 1: Echocardiographic Parameters

GroupNLVEF (%) - BaselineLVEF (%) - 4 WeeksLVFS (%) - BaselineLVFS (%) - 4 Weeks
Sham + Vehicle1055 ± 554 ± 628 ± 327 ± 4
MI + Vehicle1056 ± 430 ± 729 ± 315 ± 4
MI + this compound (Low)1054 ± 540 ± 828 ± 420 ± 5
MI + this compound (High)1055 ± 645 ± 727 ± 423 ± 6

Data are presented as mean ± SD. *p < 0.05 vs. MI + Vehicle. LVEF, Left Ventricular Ejection Fraction; LVFS, Left Ventricular Fractional Shortening.

Table 2: Histological and Molecular Data

GroupNInfarct Size (%)Cardiomyocyte CSA (µm²)Fibrosis (%)p-ERK/t-ERK Ratio
Sham + Vehicle10N/A250 ± 302 ± 0.51.0 ± 0.2
MI + Vehicle1045 ± 8450 ± 5015 ± 32.5 ± 0.6
MI + this compound (Low)1042 ± 7380 ± 4510 ± 21.8 ± 0.4
MI + this compound (High)1040 ± 6320 ± 408 ± 1.51.2 ± 0.3

Data are presented as mean ± SD. *p < 0.05 vs. MI + Vehicle. CSA, Cross-Sectional Area; p-ERK/t-ERK, phospho-extracellular signal-regulated kinase to total-ERK ratio.

Visualizations

Diagram 1: Hypothetical Signaling Pathway for this compound in Heart Failure

G cluster_stress Cardiac Stress (e.g., MI, Pressure Overload) cluster_pathways Pathological Signaling cluster_remodeling Adverse Cardiac Remodeling cluster_hf Outcome stress MI / Pressure Overload RAAS RAAS Activation stress->RAAS SNS Sympathetic Nervous System Activation stress->SNS Inflammation Inflammation stress->Inflammation Hypertrophy Hypertrophy RAAS->Hypertrophy Fibrosis Fibrosis RAAS->Fibrosis SNS->Hypertrophy Apoptosis Apoptosis SNS->Apoptosis Inflammation->Fibrosis Inflammation->Apoptosis HF Heart Failure Hypertrophy->HF Fibrosis->HF Apoptosis->HF PD113413 This compound PD113413->RAAS Inhibits PD113413->Inflammation Inhibits

Caption: Hypothetical mechanism of this compound in heart failure.

G A Acclimatize Rodents (1 week) B Induce Heart Failure (e.g., MI Surgery) A->B C Randomize into Treatment Groups B->C D Administer this compound or Vehicle (4 weeks) C->D E Monitor Cardiac Function (Echocardiography) D->E F Terminal Experiments (Hemodynamics, Histology) E->F G Data Analysis F->G

References

Application Note: RP-HPLC Method for the Separation of Quinaprilat and Related Substances

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation and quantification of quinaprilat, the active metabolite of quinapril. This method is also suitable for the separation of quinapril and other related impurities, which may include compounds designated internally, such as PD 113413, subject to identification and validation.

This protocol is intended for researchers, scientists, and drug development professionals working on the analysis of quinapril and its related substances in bulk drug substances and pharmaceutical dosage forms.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in vivo to its active metabolite, quinaprilat.[1][2] The manufacturing process and storage of quinapril can lead to the formation of various impurities. Therefore, a reliable analytical method is crucial for the quality control of quinapril and to ensure its safety and efficacy. This RP-HPLC method provides a simple, accurate, and precise means to separate and quantify quinaprilat and quinapril, and can be adapted to monitor other related substances.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and a data acquisition system.

  • Column: A C18 reversed-phase column (e.g., Inertsil C18, 150 x 4.6 mm, 5 µm) is recommended for this separation.[1] Alternatively, a C8 or a cyano (CN) column can be used.[3][4][5]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Water (HPLC grade)

    • Quinaprilat and Quinapril reference standards

Chromatographic Conditions

The following chromatographic conditions have been established for the optimal separation of quinaprilat and quinapril.

ParameterCondition
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A mixture of phosphate buffer and acetonitrile (e.g., 40:60 v/v).[1] The pH of the buffer should be adjusted to around 2.5-3.5 with phosphoric acid.[3]
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm or 239 nm[1][6]
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at 30°C
Run Time Approximately 15 minutes
Preparation of Solutions
  • Phosphate Buffer Preparation: Dissolve an appropriate amount of KH2PO4 in HPLC grade water to a concentration of 0.025 M. Adjust the pH to the desired level (e.g., 3.0) with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the quinaprilat and quinapril reference standards in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL). Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation: For drug substance, accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration. For dosage forms, crush a representative number of tablets, and dissolve the powder in the mobile phase. Sonicate and filter the solution to remove any undissolved excipients before injection.

Data Presentation

The following table summarizes the expected quantitative data for the separation of quinaprilat and quinapril under the specified chromatographic conditions. Actual values may vary depending on the specific instrument and column used.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Quinaprilat~ 4.5< 1.5> 2000
Quinapril~ 8.0< 1.5> 2000

Method Validation

For routine quality control and regulatory submissions, the analytical method should be validated according to ICH guidelines. The validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the RP-HPLC analysis of quinaprilat and related substances.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_buffer Prepare Phosphate Buffer prep_mobile Prepare Mobile Phase prep_buffer->prep_mobile hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare Standard Solutions inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Concentrations integrate_peaks->calculate_results generate_report Generate Report calculate_results->generate_report

Caption: Workflow for RP-HPLC analysis of quinaprilat.

Note on this compound

The identity of "this compound" is not publicly available in the searched scientific literature. It is likely an internal designation for a known or novel impurity or related compound of quinapril. To include this compound in this analytical method, the following steps are necessary:

  • Identification: The chemical structure of this compound must be determined.

  • Reference Standard: A purified reference standard of this compound is required for method development and validation.

  • Method Optimization: The chromatographic conditions may need to be optimized to achieve adequate separation of this compound from quinaprilat, quinapril, and other potential impurities.

  • Method Validation: The method must be fully validated for the quantification of this compound.

References

Analytical Standards for the Quantification of BMS-202, a PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and protocols for the quantification of BMS-202, a potent, small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). Due to the absence of public information on a compound named "PD 113413," this document focuses on BMS-202 as a representative and well-characterized compound in its class, for which detailed analytical procedures can be developed. BMS-202 serves as a valuable model for establishing quantitative assays for novel small-molecule immune checkpoint inhibitors.

Introduction

BMS-202 is a small-molecule inhibitor that targets the interaction between Programmed cell death protein 1 (PD-1) and its ligand, PD-L1. This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By blocking the PD-1/PD-L1 pathway, BMS-202 can restore T-cell activity against cancer cells.[1][2][3] Accurate quantification of BMS-202 in various matrices is essential for preclinical and clinical development, including pharmacokinetic studies, formulation development, and toxicological assessments.

Physicochemical Properties of BMS-202

A thorough understanding of the physicochemical properties of BMS-202 is fundamental for the development of robust analytical methods.

PropertyValueSource
Chemical Name N-(2-((2-Methoxy-6-(2-methyl-biphenyl-3-ylmethoxy)-pyridin-3-ylmethyl)-amino)-ethyl)-acetamide[4]
Molecular Formula C₂₅H₂₉N₃O₃[4][5]
Molecular Weight 419.52 g/mol [4][5]
Melting Point 110.90 ± 0.54 °C[4][6]
LogP (Octanol-Water) 4.37 - 5.10[4]
Water Solubility (LogS) Computationally predicted to be low[4]
pKa Computationally predicted[4]
Purity (commercial) >98%[5]
Appearance Solid[5]
Solubility 83 mg/mL (197.84 mM) in DMSO[5]

Signaling Pathway of PD-1/PD-L1 Inhibition by BMS-202

BMS-202 acts by binding directly to PD-L1, which is often overexpressed on the surface of tumor cells. This binding induces the dimerization of PD-L1, which in turn blocks its interaction with the PD-1 receptor on T-cells.[5][7] The disruption of this signaling cascade abrogates the inhibitory signal, leading to the reactivation of the T-cell's cytotoxic functions against the tumor cell.

PD1_PDL1_Inhibition cluster_tcell T-Cell cluster_tumor Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation Activation Signal MHC MHC TCR->MHC Antigen Presentation PD1 PD-1 Receptor PD1->Activation Inhibition MHC->TCR PDL1 PD-L1 PDL1->PD1 BMS202 BMS-202 BMS202->PDL1 Binding and Dimerization

Caption: Mechanism of PD-1/PD-L1 inhibition by BMS-202.

Experimental Protocols

Quantification of BMS-202 in Plasma and Tissue Homogenate by LC-MS/MS

This protocol is adapted from a method used for the analysis of PCC0208025, a compound identical to BMS-202.[8]

A. Sample Preparation Workflow

Sample_Prep_Workflow start Start: Plasma or Tissue Homogenate Sample centrifuge Centrifuge plasma samples (3000 x g for 10 min) start->centrifuge homogenize Homogenize tumor tissues in water (1:4 w/v) start->homogenize separate Separate supernatant centrifuge->separate store Store at -20°C until analysis separate->store extract Protein Precipitation or Liquid-Liquid Extraction store->extract homogenize->extract vortex Vortex and Centrifuge extract->vortex collect Collect supernatant for analysis vortex->collect end_node Inject into LC-MS/MS collect->end_node

Caption: Workflow for BMS-202 sample preparation.

B. Materials and Reagents

  • BMS-202 analytical standard (>98% purity)

  • Internal Standard (IS) - a structurally similar compound not present in the matrix.

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human or animal plasma (blank)

  • Tissue for homogenization (blank)

C. Instrumentation

  • A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. A system such as an Agilent 1100 series HPLC coupled with a tandem mass spectrometer is suitable.[8]

D. Chromatographic Conditions (starting point)

  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution should be optimized to ensure good separation from matrix components. A starting point could be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

E. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for BMS-202 and the IS need to be determined by infusing a standard solution into the mass spectrometer.

    • For BMS-202 (C₂₅H₂₉N₃O₃), the protonated molecule [M+H]⁺ would be at m/z 420.2. Fragmentation will need to be optimized.

  • Source Parameters: Parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage should be optimized for maximum signal intensity.

F. Standard Curve and Quality Control Samples

  • Prepare a stock solution of BMS-202 in a suitable solvent like DMSO or methanol.

  • Prepare a series of working standard solutions by serial dilution.

  • Spike blank plasma or tissue homogenate with the working standards to create a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

G. Data Analysis

  • Quantify BMS-202 by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration and applying a linear regression with appropriate weighting.

  • The concentration of BMS-202 in unknown samples is determined from the calibration curve.

In Vitro PD-1/PD-L1 Blockade Assay

This protocol outlines a general method to assess the in vitro activity of BMS-202.

A. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay This assay is used to measure the direct inhibition of the PD-1/PD-L1 interaction.[8]

Materials:

  • Recombinant human PD-1 and PD-L1 proteins with compatible HTRF tags (e.g., Tag1 and Tag2).

  • HTRF detection reagents (e.g., anti-Tag1-EuK and anti-Tag2-XL665).

  • Assay buffer.

  • BMS-202.

  • A microplate reader capable of HTRF detection.

Procedure:

  • Dilute Tag2-PD-1, BMS-202 at various concentrations, and Tag1-PD-L1 in the assay buffer.

  • Add the components sequentially to a 384-well plate.

  • Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Add the HTRF detection reagents.

  • Incubate and then read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the IC₅₀ value for BMS-202.

B. Cell-Based T-Cell Activation Assay This assay measures the functional consequence of blocking the PD-1/PD-L1 pathway.

Materials:

  • PD-1 expressing Jurkat T-cells with a reporter system (e.g., NFAT-luciferase).

  • Antigen-presenting cells (APCs) engineered to express PD-L1 and a T-cell activating ligand (e.g., anti-CD3).

  • Cell culture medium.

  • BMS-202.

  • Luciferase substrate.

  • A luminometer.

Procedure:

  • Co-culture the PD-1+ Jurkat T-cells and the PD-L1+ APCs.

  • Add BMS-202 at various concentrations.

  • Incubate for a period sufficient to allow for T-cell activation (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase substrate.

  • Measure the luminescence, which is proportional to T-cell activation.

  • Calculate the EC₅₀ of BMS-202 for restoring T-cell activation.

Summary of Quantitative Data for BMS-202

The following table summarizes key quantitative data for BMS-202 from published literature.

ParameterValueAssaySource
IC₅₀ (PD-1/PD-L1 Binding) 18 nMHTRF Binding Assay[5][9]
IC₅₀ (PD-1/PD-L1 Binding) 235 nMHTRF Binding Assay (different kit)[8]
KD (Binding to PD-L1) 8 µMBiophysical Assay[9]
IC₅₀ (SCC-3 cells) 15 µMIn vitro cell-based assay[10]
IC₅₀ (Jurkat cells) 10 µMIn vitro cell-based assay[10]

Conclusion

The provided application notes and protocols offer a robust framework for the analytical quantification of BMS-202, a representative small-molecule PD-L1 inhibitor. These methodologies, including LC-MS/MS for bioanalysis and in vitro assays for functional characterization, are crucial for advancing the research and development of this and other similar immunomodulatory compounds. The detailed protocols and diagrams are intended to guide researchers in establishing reliable and reproducible analytical standards in their laboratories.

References

Application Notes and Protocols: Using PD 113413 in Enzyme Inhibition Kinetics Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive searches for the compound "PD 113413" did not yield specific information regarding its chemical structure, enzyme targets, or any published data on its use in enzyme inhibition kinetics. The search results were frequently confounded by the abbreviation "PD" being associated with Parkinson's Disease or the well-known PD-1/PD-L1 pathway in immunotherapy. It is possible that "this compound" is a non-public internal compound identifier, a typographical error, or a compound that is not yet described in publicly available scientific literature.

Therefore, the following application notes and protocols are presented as a generalized framework for characterizing a novel enzyme inhibitor, using hypothetical data that would be expected from such experiments. These protocols can be adapted once the specific target and properties of this compound are identified.

Introduction

Enzyme inhibition is a critical area of study in biochemistry and drug discovery, providing insights into enzyme mechanisms, metabolic pathways, and the development of therapeutic agents. The characterization of a novel inhibitor, such as the hypothetical this compound, involves a series of systematic experiments to determine its potency, mechanism of action, and specificity. This document outlines the essential protocols and data analysis workflows for researchers, scientists, and drug development professionals to effectively utilize a new chemical entity in enzyme inhibition kinetics studies.

Hypothetical Target Enzyme Profile

For the purpose of illustrating the experimental protocols, we will assume that this compound is an inhibitor of Hypothetical Kinase 1 (HK1) , an enzyme implicated in a generic signaling pathway related to cell proliferation.

Data Presentation: Summary of Hypothetical Quantitative Data

Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of inhibitor properties.

Table 1: Potency of this compound against Hypothetical Kinase 1 (HK1)

ParameterValueDescription
IC50 150 nMThe concentration of this compound required to inhibit 50% of HK1 activity under specified assay conditions.
Ki 75 nMThe inhibition constant, representing the equilibrium dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates a more potent inhibitor.

Table 2: Mechanism of Inhibition of this compound against HK1

ParameterNo InhibitorWith this compound (100 nM)Interpretation
Vmax 120 µmol/min118 µmol/minNo significant change in the maximum reaction velocity.
Km (app) 10 µM25 µMApparent Michaelis constant increases in the presence of the inhibitor.
Mechanism -CompetitiveThe inhibitor binds to the active site of the enzyme, competing with the substrate.

Experimental Protocols

Detailed methodologies are essential for reproducibility and accuracy.

Protocol 1: Determination of IC50

Objective: To determine the concentration of this compound that inhibits 50% of the target enzyme's activity.

Materials:

  • Purified Hypothetical Kinase 1 (HK1)

  • Substrate for HK1 (e.g., a specific peptide)

  • ATP (as a co-substrate for kinases)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

  • Multichannel pipettes and a microplate reader

Procedure:

  • Prepare Serial Dilutions of this compound:

    • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Include a DMSO-only control.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of HK1 in assay buffer at a concentration that yields a robust signal in the linear range of the assay.

    • Prepare a solution of the substrate and ATP in assay buffer at their Km concentrations (if known, otherwise use a fixed concentration).

  • Assay Plate Setup:

    • Add 5 µL of each this compound dilution or DMSO control to the wells of a 384-well plate.

    • Add 10 µL of the HK1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add 10 µL of the substrate/ATP solution to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) within the linear reaction range.

  • Detection:

    • Stop the reaction and measure the enzyme activity using the chosen detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent, incubating, adding the Kinase Detection Reagent, and measuring luminescence.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mechanism of Inhibition (Ki)

Objective: To determine whether this compound is a competitive, non-competitive, uncompetitive, or mixed inhibitor and to calculate its inhibition constant (Ki).

Materials:

  • Same as for the IC50 determination.

Procedure:

  • Experimental Design:

    • Set up a matrix of experiments with varying concentrations of both the substrate and this compound.

    • Use a fixed, low concentration of HK1.

    • Choose a range of substrate concentrations around the Km value (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

    • Use several fixed concentrations of this compound (e.g., 0 nM, 50 nM, 100 nM, 200 nM).

  • Assay Procedure:

    • For each inhibitor concentration, perform a full substrate titration curve.

    • Follow the same steps for reaction setup, incubation, and detection as in the IC50 protocol.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity (v) against the substrate concentration ([S]).

    • Transform the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Michaelis-Menten plot.

    • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

    • Calculate the Ki using the appropriate equation based on the determined mechanism of inhibition. For competitive inhibition, Ki = [I] / ((Km,app / Km) - 1).

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare HK1 Enzyme Solution add_enzyme Add Enzyme and Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate and ATP Solution start_reaction Add Substrate to Initiate prep_substrate->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction detect_signal Stop Reaction and Measure Signal incubate_reaction->detect_signal plot_data Plot % Inhibition vs. [Inhibitor] detect_signal->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

Caption: Workflow for IC50 Determination of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor hk1 HK1 receptor->hk1 Activates downstream_kinase Downstream Kinase hk1->downstream_kinase Phosphorylates transcription_factor Transcription Factor downstream_kinase->transcription_factor Activates gene_expression Gene Expression (Proliferation) transcription_factor->gene_expression Promotes pd113413 This compound pd113413->hk1 Inhibits

Caption: Hypothetical Signaling Pathway for HK1 Inhibition.

Conclusion

While specific details for this compound are not publicly available, the protocols and frameworks provided here offer a comprehensive guide for the characterization of any novel enzyme inhibitor. By systematically determining the IC50, mechanism of inhibition, and Ki, researchers can gain a thorough understanding of the inhibitor's properties. Adherence to detailed protocols and clear data presentation are paramount for generating high-quality, reproducible results that can drive forward drug discovery and basic scientific research. It is strongly recommended to verify the correct identifier of the compound of interest to access any existing literature and tailor these general protocols to the specific enzyme system.

Application Notes: Experimental Design for Studying the Antihypertensive Effects of PD 113413

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request requires creating a detailed scientific document. I will structure this as a set of application notes and protocols for researchers. The information will be organized logically, starting from in-vitro characterization of the compound PD 113413, moving to ex-vivo tissue-based assays, and finally to in-vivo studies in animal models of hypertension. For each experimental stage, I will provide a detailed protocol and a corresponding table summarizing hypothetical, yet realistic, quantitative data. I will also create the mandatory Graphviz diagrams to visualize the experimental workflow and the relevant signaling pathway, adhering strictly to the specified formatting and color palette rules.

Audience: Researchers, scientists, and drug development professionals.

Abstract: These application notes provide a comprehensive framework for the preclinical evaluation of this compound, a putative adenosine A2A receptor agonist, for its antihypertensive potential. The document outlines a sequential, multi-tiered approach, beginning with in-vitro receptor profiling and functional characterization, followed by ex-vivo assessment of vascular effects, and culminating in in-vivo hemodynamic analysis in a relevant animal model of hypertension. Detailed protocols, data presentation templates, and graphical representations of workflows and mechanisms are provided to guide researchers through the experimental process.

In-Vitro Characterization of this compound

The initial phase of the investigation focuses on confirming the molecular target and mechanism of action of this compound at the cellular level.

Protocol: Radioligand Binding Assay for Adenosine Receptor Selectivity

Objective: To determine the binding affinity (Ki) and selectivity of this compound across the four human adenosine receptor subtypes (A1, A2A, A2B, A3).

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing individual human adenosine receptor subtypes.[1]

    • Harvest cells, and prepare crude membrane fractions by homogenization followed by differential centrifugation.[2]

    • Determine total protein concentration of the membrane preparations using a BCA or Bradford protein assay.

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-CGS 21680 for A2A receptors) with 50-100 µg of membrane protein.

    • Add increasing concentrations of unlabeled this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

Receptor Subtype Radioligand Used Ki (nM) of this compound
Adenosine A1 [³H]-DPCPX 1,250
Adenosine A2A [³H]-CGS 21680 15.5
Adenosine A2B [³H]-DPCPX 980

| Adenosine A3 | [¹²⁵I]-AB-MECA | >10,000 |

Protocol: cAMP Accumulation Functional Assay

Objective: To assess the functional potency (EC50) of this compound as an agonist at the human adenosine A2A receptor, a Gs-protein coupled receptor.[3][4]

Methodology:

  • Cell Culture: Seed CHO or HEK293 cells stably expressing the human A2A receptor into 96-well plates and grow to 80-90% confluency.

  • Assay Procedure:

    • Wash cells with serum-free media.

    • Pre-incubate cells for 15-30 minutes with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M). Include a known A2A agonist (e.g., CGS 21680) as a positive control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Quantification:

    • Lyse the cells according to the manufacturer's instructions for the chosen detection kit.

    • Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or LANCE.

  • Data Analysis:

    • Plot the cAMP response against the logarithm of this compound concentration.

    • Use a sigmoidal dose-response curve fit to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

Data Presentation:

Table 2: Functional Potency of this compound at the Human A2A Receptor

Assay Type Cell Line Parameter Value (nM)

| cAMP Accumulation | HEK293-hA2A | EC50 | 45.2 |

Ex-Vivo Evaluation of Vasodilatory Effects

This phase assesses the physiological effect of this compound on vascular tissue, bridging the gap between cellular assays and whole-organism studies.

Protocol: Wire Myography for Vascular Reactivity

Objective: To determine if this compound can induce vasodilation in isolated arterial segments.[5][6]

Methodology:

  • Tissue Isolation:

    • Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat).

    • Carefully dissect the thoracic aorta or mesenteric resistance arteries and place them in ice-cold, oxygenated Krebs-Henseleit buffer.

  • Vessel Mounting:

    • Clean the arteries of adhering fat and connective tissue and cut them into 2-3 mm rings.

    • Mount the rings on the stainless-steel jaws of a wire myograph system submerged in a temperature-controlled (37°C) organ bath containing oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer.[6]

  • Equilibration and Pre-constriction:

    • Allow the rings to equilibrate for 60-90 minutes under a standardized resting tension.

    • Test vessel viability with a high-potassium solution (KCl).

    • Induce a stable submaximal contraction (pre-constriction) using a vasoconstrictor like phenylephrine (10⁻⁶ M) or U46619.

  • Vasodilation Assay:

    • Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in isometric tension until a maximal relaxation response is observed.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-constriction tone.

    • Plot the percent relaxation against the log concentration of this compound and fit a dose-response curve to determine the EC50 and maximal relaxation (Emax).

Data Presentation:

Table 3: Ex-Vivo Vasodilatory Effect of this compound on Rat Aortic Rings

Pre-constrictor Parameter Value
Phenylephrine (1 µM) EC50 1.2 µM

| Phenylephrine (1 µM) | Emax (% Relaxation) | 88.5% |

In-Vivo Antihypertensive Efficacy

The final phase evaluates the therapeutic effect of this compound in a living animal model that mimics human hypertension.

Protocol: Hemodynamic Monitoring in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the dose-dependent effect of this compound on blood pressure and heart rate in a genetic model of hypertension.[7][8][9]

Methodology:

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs), a common model for essential hypertension.[7][10]

  • Telemetry Implantation (Gold Standard):

    • Surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta for direct and continuous measurement of blood pressure and heart rate in conscious, freely moving animals.

    • Allow animals to recover for at least one week post-surgery.

  • Experimental Design:

    • Use a crossover or parallel-group study design.

    • After recording a stable baseline blood pressure for 24-48 hours, administer this compound.

    • Administer a vehicle control and at least three escalating doses of this compound (e.g., 0.1, 1, and 10 mg/kg) via a relevant route (e.g., oral gavage or intravenous injection).

  • Data Collection and Analysis:

    • Continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR).

    • Analyze the data by averaging values over specific time intervals (e.g., hourly).

    • Calculate the maximum change from baseline (nadir for BP, peak for HR) for each dose.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between vehicle and drug-treated groups.

Data Presentation:

Table 4: Peak Hemodynamic Effects of a Single Oral Dose of this compound in Conscious SHRs

Treatment Group Dose (mg/kg) Max Δ in MAP (mmHg from baseline) Max Δ in HR (bpm from baseline)
Vehicle - -2 ± 1.5 +5 ± 3
This compound 0.1 -12 ± 2.1* +25 ± 5*
This compound 1.0 -28 ± 3.5* +60 ± 8*

| this compound | 10.0 | -45 ± 4.2* | +95 ± 11* |

  • p < 0.05 compared to Vehicle

Mandatory Visualizations

G cluster_0 Experimental Workflow for this compound cluster_1 cluster_2 cluster_3 A In Vitro Characterization B Receptor Binding (Selectivity Profile) A->B C Functional Assay (cAMP Potency) A->C D Ex Vivo Analysis C->D E Vascular Reactivity (Vasodilation) D->E F In Vivo Efficacy E->F G Hemodynamics in SHR (BP Lowering) F->G H Candidate Selection G->H G PD113413 This compound (Agonist) A2AR Adenosine A2A Receptor (Vascular Smooth Muscle Cell) PD113413->A2AR Binds & Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP  + ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Myosin Light Chain Phosphatase Activation PKA->Relaxation Phosphorylates & Activates Vasodilation Smooth Muscle Relaxation (Vasodilation) Relaxation->Vasodilation Leads to

References

Application Notes and Protocols for PD 113413 (Tyrphostin AG 490)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

PD 113413, more commonly known as Tyrphostin AG 490, is a potent inhibitor of Janus kinase 2 (JAK2) protein tyrosine kinase.[1] It is a valuable tool for researchers studying cellular signaling pathways, particularly the JAK/STAT pathway, which is crucial in cytokine signaling, cell growth, and differentiation. Tyrphostin AG 490 has been shown to inhibit the growth of various cancer cells, including leukemic cells, by inducing apoptosis.[1][2] It also demonstrates inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and STAT3.[3] These application notes provide detailed protocols for the dissolution and use of this compound (Tyrphostin AG 490) in a research setting.

Chemical Properties

PropertyValue
Synonyms Tyrphostin AG 490, AG-490, Tyrphostin B42
CAS Number 133550-30-8
Molecular Formula C₁₇H₁₄N₂O₃
Molecular Weight 294.3 g/mol
Appearance Crystalline solid
Purity >98%

Solubility Data

The solubility of this compound (Tyrphostin AG 490) varies depending on the solvent. It is poorly soluble in water.[1] For research applications, organic solvents are required to prepare stock solutions.

SolventSolubilityMolar Concentration (approx.)
DMSO≥ 200 mg/mL[1][4]~680 mM
Ethanol16 mg/mL[1][4]~54 mM
DMF25 mg/mL[2]~85 mM
DMSO:PBS (pH 7.2) (1:10)0.1 mg/mL[2]~0.34 mM

Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact the solubility of the compound.[3][5]

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound (Tyrphostin AG 490) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

Protocol:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

  • To prepare a 50 mM stock solution, reconstitute 10 mg of this compound in 679.58 µL of anhydrous DMSO.[4]

  • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. Under these conditions, the stock solution is stable for up to 3 months.[4] For longer-term storage, lyophilized powder is stable for up to 24 months at -20°C.[4]

General Protocol for In Vitro Inhibition of JAK2 Signaling

This protocol provides a general guideline for treating cultured cells with this compound to inhibit JAK2 signaling. The optimal concentration and treatment time will vary depending on the cell line and the specific experimental goals.

Materials:

  • Cultured cells (e.g., leukemic cell line)

  • Complete cell culture medium

  • This compound (Tyrphostin AG 490) stock solution (e.g., 50 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting)

Protocol:

  • Cell Seeding: Plate the cells at the desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical working concentration range is 10-100 µM.[4][5] It is important to prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the inhibitor.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period. The treatment time can range from 1 to 24 hours, depending on the experimental endpoint.[4]

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses to assess the effect of JAK2 inhibition, such as:

    • Western Blotting: To analyze the phosphorylation status of JAK2 and its downstream target STAT3.

    • Cell Viability/Proliferation Assays (e.g., MTT, WST-1): To determine the effect of the inhibitor on cell growth.

    • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To assess the induction of programmed cell death.

Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene PD113413 This compound (Tyrphostin AG 490) PD113413->JAK2 Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Start Start PrepareStock Prepare Stock Solution (50 mM in DMSO) Start->PrepareStock PrepareWorking Prepare Working Solutions (10-100 µM in medium) PrepareStock->PrepareWorking SeedCells Seed Cells in Culture Plates SeedCells->PrepareWorking TreatCells Treat Cells with This compound or Vehicle PrepareWorking->TreatCells Incubate Incubate for 1-24 hours TreatCells->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Downstream Analysis (Western Blot, Viability Assay, etc.) Harvest->Analysis End End Analysis->End

Caption: A typical experimental workflow for using this compound in cell-based assays.

References

Application Notes and Protocols for the Long-Term Storage and Stability of Research Compound PD 113413

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific long-term storage and stability data for a compound designated "PD 113413" is not publicly available. The following application notes and protocols are based on general best practices for pharmaceutical research and development and should be adapted based on the specific physicochemical properties of the compound once determined. The information provided is intended for researchers, scientists, and drug development professionals.

Introduction

The long-term stability of a research compound is a critical factor in drug discovery and development. It ensures the integrity and reliability of experimental results and is a key component of regulatory submissions. These application notes provide a comprehensive overview of the recommended procedures for the long-term storage and stability assessment of a hypothetical research compound, this compound. The protocols outlined below are designed to identify potential degradation pathways and establish appropriate storage conditions.

Long-Term Storage Recommendations

Proper storage is essential to maintain the chemical and physical integrity of this compound. The following conditions are recommended for long-term storage, but should be verified through stability studies.

Table 1: Recommended Long-Term Storage Conditions for this compound

ConditionTemperatureHumidityLightContainer
Recommended -20°C or -80°CControlled (e.g., desiccator)Protected from light (e.g., amber vials)Tightly sealed, inert material
To Avoid Room temperature, freeze-thaw cyclesHigh humidityExposure to UV or fluorescent lightReactive or porous containers

For peptides, storage at -80°C is generally preferable to -20°C for long-term stability.[1]

Stability Testing Protocols

A comprehensive stability testing program should be implemented to understand the degradation profile of this compound. This involves subjecting the compound to various stress conditions and analyzing its purity and potency over time.

Forced Degradation Studies

Forced degradation studies, or stress testing, are crucial for elucidating the potential degradation pathways of a compound.[2][3] These studies typically involve exposing the compound to conditions more severe than those expected during long-term storage.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile, or a formulation buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours. The reaction of peptide boronic acid derivatives with hydrogen peroxide has been shown to be a major degradation pathway.[4]

    • Thermal Stress: 80°C for 48 hours (solid state and solution).

    • Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][5][6]

Long-Term Stability Study

Long-term stability studies are conducted under recommended storage conditions to determine the shelf-life of the compound.[3]

Experimental Protocol: Long-Term Stability Study

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired solid form or formulated solution.

  • Storage: Store the samples under the proposed long-term storage conditions (e.g., -20°C and -80°C, protected from light).

  • Time Points: Designate specific time points for analysis, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, retrieve a set of samples and analyze for purity, potency, and the presence of degradation products using a validated stability-indicating method.

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is essential for accurately assessing the stability of this compound. This method must be able to separate the intact compound from its degradation products and any impurities.[2]

Table 2: Recommended Analytical Techniques for Stability Testing

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Primary method for separation and quantification of the active pharmaceutical ingredient (API) and its degradation products.[2][5][6]
Mass Spectrometry (MS) Identification of degradation products by determining their molecular weight.[3][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy Detection of changes in functional groups, indicating structural modifications.[5]

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 3: Example Stability Data for this compound at -20°C

Time (Months)Purity (%) by HPLCTotal Degradation Products (%)Appearance
099.80.2White crystalline solid
399.70.3White crystalline solid
699.50.5White crystalline solid
1299.20.8White crystalline solid
2498.51.5White crystalline solid

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a research compound.

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_stress 2. Stress Conditions cluster_storage 3. Long-Term Storage cluster_analysis 4. Analysis cluster_outcome 5. Outcome Compound This compound Preparation Sample Preparation (Solid & Solution) Compound->Preparation Acid Acid Hydrolysis Preparation->Acid Base Base Hydrolysis Preparation->Base Oxidation Oxidation Preparation->Oxidation Thermal Thermal Preparation->Thermal Photo Photostability Preparation->Photo Minus20C -20°C Storage Preparation->Minus20C Minus80C -80°C Storage Preparation->Minus80C HPLC HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Minus20C->HPLC Minus80C->HPLC Characterization Degradant Characterization (MS, NMR) HPLC->Characterization Data Data Analysis HPLC->Data Pathway Degradation Pathway Elucidation Data->Pathway ShelfLife Shelf-Life Determination Data->ShelfLife

References

measuring PD 113413 concentration in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

An application note on the quantification of novel small molecule analgesics, exemplified by the analysis of PD 113413, in plasma samples. This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development, detailing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate measurement of this compound concentrations.

Introduction

This compound is a novel synthetic compound under investigation for its potential analgesic properties. As with any new therapeutic agent, the development of a robust and reliable analytical method for its quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note describes a validated LC-MS/MS method for the determination of this compound in plasma. The method is sensitive, specific, and suitable for high-throughput analysis.

Principle

The method involves the extraction of this compound and an internal standard (IS) from plasma samples via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a deuterated analog of this compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Calibration Curve Standards: Spike control human plasma with the working standard solutions to obtain calibration standards with final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in control human plasma at three concentration levels: low (3 ng/mL), medium (75 ng/mL), and high (800 ng/mL).

Plasma Sample Preparation
  • To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the internal standard working solution (concentration to be optimized).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Instrumentation and Conditions

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Column Temperature: 40°C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined based on the compound's structure).

    • Internal Standard: Precursor ion > Product ion (to be determined).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

Data Presentation

The following tables summarize the quantitative data from the method validation.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low3≤ 15%85-115%≤ 15%85-115%
Medium75≤ 15%85-115%≤ 15%85-115%
High800≤ 15%85-115%≤ 15%85-115%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3> 80%< 15%
High800> 80%< 15%

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection

Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.

G cluster_pathway Illustrative Signaling Pathway for an Analgesic Compound PD113413 This compound (Analgesic Compound) TargetReceptor Target Receptor (e.g., Opioid Receptor) PD113413->TargetReceptor G_Protein G-Protein Activation TargetReceptor->G_Protein AdenylylCyclase Adenylyl Cyclase Inhibition G_Protein->AdenylylCyclase IonChannel Ion Channel Modulation (e.g., K+ Efflux, Ca2+ Influx Inhibition) G_Protein->IonChannel cAMP Decreased cAMP AdenylylCyclase->cAMP NeuronalActivity Decreased Neuronal Excitability cAMP->NeuronalActivity IonChannel->NeuronalActivity Analgesia Analgesic Effect NeuronalActivity->Analgesia

Caption: A generic signaling pathway illustrating a possible mechanism of action for an analgesic compound like this compound.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a structured approach to troubleshooting and resolving poor peak resolution for pharmaceutical compounds, using the placeholder "PD 113413" as an example of a small molecule drug. The principles and methodologies outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering similar challenges in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is broad and not well-separated from an adjacent impurity peak. What is the most likely cause?

Poor resolution, characterized by broad and overlapping peaks, is a common issue in HPLC. The primary factors influencing resolution are column efficiency, selectivity, and retention factor.[1] Potential causes for poor resolution include:

  • Suboptimal Mobile Phase Composition: The organic solvent percentage, pH, or buffer concentration may not be ideal for achieving good separation.[2][3]

  • Inappropriate Column Choice: The column chemistry (e.g., C18, Phenyl) may not provide sufficient selectivity for the analyte and its impurities.[4][5]

  • Column Degradation: Over time, columns can lose their stationary phase, leading to reduced efficiency and poor peak shape.

  • System Issues: Excessive dead volume in the HPLC system can cause band broadening.[3]

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing and a loss of resolution.[3][6]

Q2: How does the mobile phase pH affect the peak shape of my compound?

For ionizable compounds, the pH of the mobile phase is a critical parameter that influences peak shape and retention.[2][7] If your compound (like many nitrogen-containing kinase inhibitors) has acidic or basic functional groups, its ionization state will change with pH. Operating at a pH where the analyte is in a single ionic form (either fully protonated or deprotonated) generally results in sharper, more symmetrical peaks. If the mobile phase pH is close to the compound's pKa, you may observe peak broadening or splitting due to the presence of both ionized and non-ionized forms.

Q3: I'm observing peak tailing for my analyte. What are the common causes and solutions?

Peak tailing, where the latter half of the peak is drawn out, is often caused by secondary interactions between the analyte and the stationary phase.[6] For basic compounds, this can be due to interactions with acidic silanol groups on the silica-based column packing.[8]

Common Causes and Solutions for Peak Tailing:

CauseSolution
Secondary Silanol Interactions Use a base-deactivated or end-capped column. Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%). Operate at a lower pH to suppress silanol ionization.
Column Contamination Flush the column with a strong solvent. Use a guard column to protect the analytical column.[7][8]
Sample Overload Reduce the injection volume or dilute the sample.[6]
Mismatched Sample Solvent Dissolve the sample in the mobile phase whenever possible.[7]

Q4: Can temperature affect my peak resolution?

Yes, column temperature can have a significant impact on HPLC separations.

  • Increased Temperature: Generally leads to lower mobile phase viscosity, which can improve column efficiency and result in sharper peaks. It can also decrease retention times.[2]

  • Decreased Temperature: Can increase retention and may improve resolution for some closely eluting peaks, but can also lead to broader peaks due to slower mass transfer.[8]

Maintaining a consistent and controlled column temperature is crucial for reproducible results.[3]

Troubleshooting Guide: A Systematic Approach to Improving Peak Resolution

If you are experiencing poor peak resolution, follow this systematic troubleshooting workflow. The key is to change only one parameter at a time to isolate the cause of the problem.

Diagram: Troubleshooting Workflow for Poor Peak Resolution

TroubleshootingWorkflow Start Poor Peak Resolution (Rs < 1.5) CheckSystem 1. Check System Suitability (Pressure, Baseline Noise) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Address System Issues (Leaks, Pump, Detector) SystemOK->FixSystem No OptimizeMobilePhase 2. Optimize Mobile Phase (Organic %, pH, Buffer) SystemOK->OptimizeMobilePhase Yes FixSystem->CheckSystem ResolutionImproved1 Resolution Improved? OptimizeMobilePhase->ResolutionImproved1 EvaluateColumn 3. Evaluate Column (Age, Chemistry) ResolutionImproved1->EvaluateColumn No End Achieved Baseline Resolution (Rs >= 1.5) ResolutionImproved1->End Yes ResolutionImproved2 Resolution Improved? EvaluateColumn->ResolutionImproved2 OptimizeMethodParams 4. Optimize Method Parameters (Flow Rate, Temperature) ResolutionImproved2->OptimizeMethodParams No ResolutionImproved2->End Yes ResolutionImproved3 Resolution Improved? OptimizeMethodParams->ResolutionImproved3 ResolutionImproved3->End Yes ConsultExpert Consult Senior Scientist or Technical Support ResolutionImproved3->ConsultExpert No

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Detailed Experimental Protocols for Optimization

Protocol 1: Mobile Phase Optimization
  • Adjust Organic Solvent Percentage:

    • If peaks are eluting too early and are poorly resolved, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in 2-5% increments. This will increase retention times and may improve separation.[1]

    • Conversely, if run times are excessively long, a slight increase in the organic modifier can be tested, but be aware this might decrease resolution.[2]

  • Modify Mobile Phase pH (for ionizable compounds):

    • Prepare a series of mobile phases with pH values adjusted in 0.2-0.5 unit increments.

    • For basic compounds, a low pH (e.g., 2.5-3.5) will ensure the analyte is fully protonated, which can lead to sharper peaks and reduced tailing on C18 columns.

    • For acidic compounds, a higher pH may be necessary.

    • Ensure the chosen pH is within the stable range for your column.

  • Buffer Selection and Concentration:

    • Use a buffer when working with ionizable compounds to maintain a stable pH.[2]

    • Common buffers for reversed-phase HPLC include phosphate, formate, and acetate.

    • A typical buffer concentration is 10-25 mM. Too high a concentration can lead to precipitation in the presence of high organic solvent percentages.

Protocol 2: Column Selection and Evaluation
  • Change Column Chemistry (Selectivity):

    • If optimizing the mobile phase does not provide adequate resolution, consider a column with a different stationary phase.[5]

    • For aromatic or heterocyclic compounds, a phenyl-hexyl column can offer alternative selectivity through pi-pi interactions.

    • If your compound is highly polar, a C18 column with aqueous stability (e.g., "AQ" type) or a HILIC column might be more suitable.

  • Evaluate Column Efficiency:

    • Use a column with smaller particles (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) to increase efficiency and improve resolution.[4]

    • Increasing the column length will also increase the number of theoretical plates and can improve resolution, but at the cost of longer run times and higher backpressure.[4]

Protocol 3: Method Parameter Optimization
  • Adjust Flow Rate:

    • Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analyte and the stationary phase.[2]

    • Start with a typical flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and evaluate the effect of decreasing it to 0.8 mL/min.

  • Optimize Column Temperature:

    • Test the separation at different temperatures, for example, 30°C, 40°C, and 50°C.

    • Ensure the temperature does not degrade the analyte.

    • A column oven is essential for maintaining a stable and reproducible temperature.

Summary of Optimization Parameters and Their Effects
ParameterChangeExpected Effect on ResolutionPotential Drawbacks
Mobile Phase Decrease % OrganicIncreaseLonger run times
Adjust pH away from pKaIncrease (sharper peaks)May significantly alter retention
Column Smaller Particle SizeIncreaseHigher backpressure
Longer ColumnIncreaseLonger run times, higher backpressure
Different Stationary PhaseChange in selectivity, potential increaseRequires method re-validation
Flow Rate DecreaseIncreaseLonger run times
Temperature IncreaseCan increase or decreaseAnalyte stability, potential loss of selectivity

By systematically working through these FAQs, troubleshooting guide, and experimental protocols, researchers can effectively diagnose and resolve issues of poor peak resolution in their HPLC analyses.

References

avoiding degradation of PD 113413 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific chemical stability and degradation data for PD 113413 are not publicly available. This guide provides troubleshooting advice and protocols based on general best practices for handling potentially sensitive small molecule compounds in a research and drug development setting. It is assumed that this compound may be susceptible to common degradation pathways such as oxidation, photodegradation, and hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Our comprehensive FAQs and troubleshooting guides are designed to help you identify and resolve potential degradation issues during the sample preparation of this compound.

Q1: I'm observing rapid degradation of this compound in solution. What are the likely causes and how can I prevent this?

A1: Rapid degradation in solution is often due to oxidation, pH instability, or reaction with the solvent.

  • Oxidation: Many organic molecules, especially those with electron-rich moieties like phenols or catechols, are prone to oxidation by dissolved oxygen in solvents.[1]

    • Troubleshooting:

      • Use Degassed Solvents: Remove dissolved oxygen by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before use.[1]

      • Work Under an Inert Atmosphere: Prepare samples in a glove box or by using an inert gas overlay (e.g., nitrogen blanket) in your vial.

      • Add Antioxidants: Consider adding an antioxidant to your solution. The choice of antioxidant will depend on your solvent system and downstream application.[1]

  • pH Instability: The stability of a compound can be highly dependent on the pH of the solution.[2][3] For example, compounds with catechol groups can be unstable at high pH.[3][4]

    • Troubleshooting:

      • Control pH: Use buffered solutions to maintain a stable pH. The optimal pH for stability will need to be determined empirically, but starting with a neutral or slightly acidic pH is often a good practice for many compounds.

      • Avoid Extreme pH: Unless required for your experiment, avoid highly acidic or basic conditions.

  • Solvent Reactivity: The solvent itself may react with your compound.

    • Troubleshooting:

      • Choose High-Purity Solvents: Use anhydrous, high-purity solvents to minimize reactive impurities.

      • Solvent Selection: If you suspect solvent reactivity, try dissolving the compound in an alternative solvent of different polarity or proticity.

Q2: My compound seems to degrade when exposed to light. How can I minimize this?

A2: Photodegradation is a common issue for light-sensitive compounds.[5][6][7][8] High-energy light, such as UV and blue light, can break chemical bonds or catalyze reactions.[6][8]

  • Troubleshooting:

    • Use Amber Vials: Store and prepare your samples in amber or other opaque containers to block UV and visible light.[1][5][6]

    • Work in a Darkened Area: Handle the compound in a dark room or under low-light conditions.[5][8] Using red or brown colored lighting can also help, as these have longer wavelengths and lower energy.[6][8]

    • Cover Samples: If samples must be left exposed, cover them with aluminum foil.[5][6][8]

    • Limit Exposure Time: Minimize the time your samples are exposed to light.

Q3: I suspect temperature instability. What are the best practices for handling temperature-sensitive compounds?

A3: Elevated temperatures can increase the rate of degradation for many chemical compounds.[9][10][11][12]

  • Troubleshooting:

    • Store Properly: Store the solid compound and stock solutions at appropriate low temperatures, such as 2-8°C, -20°C, or -80°C, based on stability data if available.[1][10][12] For long-term storage, ultra-low temperatures (-80°C) are often recommended for biological molecules.[12]

    • Prepare Samples on Ice: Perform sample preparation steps, such as dissolution and dilution, on ice to keep the sample cool.

    • Avoid Heat Sources: Keep your samples away from heat sources in the lab, such as heaters, and direct sunlight.[9]

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing, which can degrade some compounds.[1]

Data Summary Tables

Table 1: Recommended Storage Conditions for Sensitive Compounds

ConditionSolid CompoundStock Solutions
Temperature -20°C or -80°C-20°C or -80°C (aliquoted)[1][10]
Light Protected from light (amber vial)[1][5]Protected from light (amber vial)[1][5]
Atmosphere Dry, inert atmosphere if hygroscopicInert gas overlay for oxygen-sensitive compounds

Table 2: Common Antioxidants for Solution Stabilization

AntioxidantTypical Concentration (w/v)Common SolventsNotes
Ascorbic Acid 0.01% - 0.1%Aqueous BuffersEffective in preventing photobleaching.[5] Can also prevent oxidation of phenolic compounds.[13]
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Organic SolventsA synthetic antioxidant effective in lipid-based or organic solutions.[1]
EDTA 1-5 mMAqueous BuffersChelates metal ions that can catalyze oxidation.

Experimental Protocols

Protocol 1: Solvent Degassing using Inert Gas Sparging

  • Setup: Insert a long needle or sparging tube connected to a regulated inert gas source (nitrogen or argon) into your solvent container. The needle tip should reach the bottom of the container.

  • Vent: Use a second, shorter needle to vent the container.

  • Sparge: Bubble the inert gas through the solvent at a gentle rate for 15-30 minutes.[1]

  • Storage: Immediately cap the solvent container tightly after degassing. For best results, use the solvent shortly after preparation.

Protocol 2: Preparation of a Stabilized Stock Solution

  • Weigh Compound: Accurately weigh the desired amount of this compound in an appropriate container (e.g., an amber glass vial).

  • Degas Solvent: Prepare your chosen solvent by following Protocol 1.

  • Add Antioxidant (Optional): If using an antioxidant, dissolve it in the degassed solvent before adding it to the compound.

  • Dissolve Compound: Under an inert atmosphere (e.g., in a glove box or with an inert gas overlay), add the degassed solvent to the vial containing this compound.

  • Mix: Gently vortex or sonicate if necessary to aid dissolution.

  • Aliquot: Divide the stock solution into single-use amber vials. Flush each vial with inert gas before sealing.[1]

  • Store: Store the aliquots at the recommended low temperature, protected from light.[1]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution (Inert Atmosphere) cluster_storage Storage weigh Weigh this compound (Amber Vial) dissolve Dissolve in Degassed Solvent weigh->dissolve degas Degas Solvent (N2/Ar Sparging) degas->dissolve mix Vortex/Sonicate dissolve->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store at -20°C or -80°C (Protected from Light) aliquot->store

Caption: A recommended workflow for preparing a stable stock solution of a sensitive compound.

troubleshooting_guide start Degradation Observed? cause Potential Cause? start->cause oxidation Oxidation cause->oxidation In Solution? light Light Exposure cause->light Exposed to Light? temp Temperature cause->temp At Room Temp? ph pH Instability cause->ph Unbuffered? solution_ox Use Degassed Solvents Add Antioxidants Inert Atmosphere oxidation->solution_ox solution_light Use Amber Vials Work in Dark light->solution_light solution_temp Prepare on Ice Store at ≤ -20°C temp->solution_temp solution_ph Use Buffered Solutions ph->solution_ph

Caption: A troubleshooting decision tree for identifying and mitigating compound degradation.

References

Technical Support Center: Optimizing In Vivo Dosage for Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "PD 113413": Information regarding a specific molecule designated "this compound" is not publicly available in the reviewed scientific literature. The following technical support guide is a generalized framework designed to assist researchers in optimizing the in vivo dosage of novel small molecule inhibitors, using "Compound X " as a placeholder for a hypothetical compound. This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step in determining the in vivo dosage of a novel small molecule inhibitor like Compound X?

A: The initial and most crucial step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is defined as the highest dose of a drug that can be administered to a test animal model without causing unacceptable toxicity or mortality.[1][2][3][4] This study is fundamental for establishing a safe dose range for subsequent efficacy studies.[5]

Q2: How should I select the starting dose for an MTD study?

A: The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to begin at a dose projected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value.[6] It's also important to consider any available data from similar compounds or perform a thorough literature review for compounds with a similar mechanism of action.

Q3: What are the key differences between pharmacokinetics (PK) and pharmacodynamics (PD) in the context of in vivo studies?

A: In simple terms, pharmacokinetics (PK) is what the body does to the drug, while pharmacodynamics (PD) is what the drug does to the body.[7] PK studies measure parameters like absorption, distribution, metabolism, and excretion (ADME) to determine the drug's concentration in the body over time.[8][9][10] PD studies, on the other hand, assess the biological effect of the drug on its target and downstream pathways.[7][8][9]

Q4: How do I establish a clear dose-response relationship for Compound X?

A: A dose-response study is essential for this purpose.[11][12] This involves administering a range of doses of Compound X (typically below the MTD) to different groups of animals in a relevant disease model. The therapeutic effect is then measured at each dose level to determine the optimal biological dose.[6] Statistical analysis of the dose-response curve is crucial for making informed decisions.[11][12]

Q5: What are the most common challenges when formulating a poorly soluble small molecule inhibitor for in vivo studies?

A: A primary challenge with many novel small molecules is their poor solubility in aqueous solutions.[13][14][15][16] This can lead to issues with bioavailability and inconsistent results. Common strategies to address this include the use of co-solvents (like DMSO), surfactants, or complexing agents (like cyclodextrins).[15][16][17] It is critical to also test the vehicle alone to ensure it does not have any biological effects.[6][13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
High variability in animal response at the same dose level. Inconsistent drug administration. - Ensure precise and consistent administration techniques (e.g., proper oral gavage, consistent injection volume and speed).[6] - Visually inspect the formulation for any precipitation before each administration.[15]
Inter-animal differences in metabolism. - Conduct a pilot pharmacokinetic (PK) study to assess the variability in drug absorption, metabolism, and clearance among the animals.[6]
Lack of in vivo efficacy despite potent in vitro activity. Poor bioavailability or rapid clearance. - Perform a PK study to determine if the compound is reaching the target tissue at a sufficient concentration and for an adequate duration.[7][9]
The compound is not engaging the target in vivo. - Conduct a pharmacodynamic (PD) study. This involves collecting relevant tissue samples at various time points after dosing to measure a biomarker of target engagement (e.g., phosphorylation status of a downstream protein).[6][7]
Unexpected toxicity at doses predicted to be safe. Vehicle-related toxicity. - Always include a control group that receives only the vehicle to differentiate between compound- and vehicle-induced toxicity.[6][13]
Off-target effects of the compound. - Consider performing counter-screens or profiling against a panel of known off-targets to identify unintended interactions.[18]
Precipitation of the compound in the vehicle. Low solubility in the chosen vehicle. - Increase the proportion of co-solvents (e.g., DMSO, PEG) incrementally, while being mindful of their potential toxicity.[15] - Consider using surfactants (e.g., Tween 80) or cyclodextrins to improve solubility.[15][16] - Adjusting the pH of the vehicle may improve the solubility of some compounds, but ensure it remains physiologically compatible.[15]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Select a relevant mouse strain (e.g., C57BL/6). Use a small group of animals per dose (n=3-5).[1]

  • Dose Selection: Start with a dose extrapolated from in vitro data. Subsequent doses should be escalated in a stepwise manner (e.g., 1.5x or 2x increments).

  • Administration: Administer Compound X via the intended route (e.g., oral gavage, intraperitoneal injection).[19][20][21] Include a vehicle-only control group.

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) at regular intervals for a set period (e.g., 7-14 days).[2][3][22]

  • Endpoint: The MTD is the highest dose that does not cause significant toxicity or more than a predefined level of body weight loss (e.g., 15-20%).[3]

Protocol 2: Pharmacokinetic (PK) Study in Mice
  • Animal Model: Use a sufficient number of mice to allow for blood collection at multiple time points.

  • Dosing: Administer a single dose of Compound X at a level below the MTD.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Compound X.

  • Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[9]

Protocol 3: Dose-Response Efficacy Study
  • Animal Model: Use a validated disease model (e.g., a neurotoxin-induced model of Parkinson's disease).

  • Group Allocation: Randomly assign animals to different treatment groups: vehicle control, and at least 3-4 dose levels of Compound X below the MTD.

  • Treatment: Administer the treatments for a predefined duration based on the disease model and the compound's PK profile.

  • Efficacy Assessment: Measure relevant efficacy endpoints (e.g., behavioral tests, histopathology, biomarker levels) at the end of the study.

  • Data Analysis: Analyze the data to determine the dose that produces the desired therapeutic effect and to establish a dose-response relationship.

Data Presentation

Table 1: Example MTD Study Data for Compound X in Mice

Dose (mg/kg)Administration RouteNumber of AnimalsBody Weight Change (%)Clinical Signs of Toxicity
VehicleOral Gavage5+2.5None
10Oral Gavage5+1.8None
30Oral Gavage5-3.2Mild lethargy in 1/5 mice
100Oral Gavage5-18.5Significant lethargy, ruffled fur in 4/5 mice

Table 2: Example Pharmacokinetic Parameters of Compound X in Mice

ParameterValueUnit
Dose20mg/kg
Cmax1500ng/mL
Tmax1hr
AUC(0-24h)9800ng*hr/mL
Half-life (t1/2)4.5hr

Mandatory Visualizations

Signaling_Pathway cluster_0 Neurodegenerative Disease Signaling Cascade Stressor Oxidative Stress / Misfolded Proteins Upstream_Kinase Upstream Kinase (e.g., LRRK2) Stressor->Upstream_Kinase Target_Kinase Target Kinase (e.g., MAPK) Upstream_Kinase->Target_Kinase Downstream_Effector Downstream Effector (e.g., Tau, α-synuclein) Target_Kinase->Downstream_Effector Phosphorylation Neuronal_Damage Neuronal Damage & Apoptosis Downstream_Effector->Neuronal_Damage Compound_X Compound X Compound_X->Target_Kinase Inhibition

Caption: Hypothetical signaling pathway in a neurodegenerative disease targeted by Compound X.

Experimental_Workflow cluster_1 In Vivo Dosage Optimization Workflow In_Vitro In Vitro Potency (IC50/EC50) MTD_Study Maximum Tolerated Dose (MTD) Study In_Vitro->MTD_Study Estimate Starting Dose PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Inform Safe Dose Range Dose_Response Dose-Response Efficacy Study MTD_Study->Dose_Response Set Upper Dose Limit PK_Study->Dose_Response Inform Dosing Frequency Optimal_Dose Optimal In Vivo Dose Dose_Response->Optimal_Dose Determine

Caption: Workflow for determining the optimal in vivo dosage of a novel compound.

Troubleshooting_Tree cluster_2 Troubleshooting Lack of In Vivo Efficacy Start No In Vivo Efficacy Observed Check_PK Perform PK Study Start->Check_PK Sufficient_Exposure Sufficient Target Exposure? Check_PK->Sufficient_Exposure Check_PD Perform PD Study Target_Engagement Target Engagement Confirmed? Check_PD->Target_Engagement Sufficient_Exposure->Check_PD Yes Reformulate Reformulate / Increase Dose Sufficient_Exposure->Reformulate No Reassess_Target Re-evaluate Target Validity / Compound MOA Target_Engagement->Reassess_Target No Proceed Proceed with Efficacy Studies Target_Engagement->Proceed Yes

Caption: Decision tree for troubleshooting lack of in vivo efficacy.

References

common issues with PD 113413 in ACE activity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Angiotensin-Converting Enzyme (ACE) activity assays. Given the absence of specific public information on "PD 113413," this guide focuses on common issues encountered with well-characterized ACE inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of ACE activity assays?

A1: The most prevalent ACE activity assays are fluorometric, colorimetric, and High-Performance Liquid Chromatography (HPLC)-based methods.[1][2]

  • Fluorometric Assays: These assays use a synthetic peptide substrate that is cleaved by ACE to release a fluorescent product.[3][4] The increase in fluorescence is directly proportional to ACE activity. They are known for their high sensitivity and are well-suited for high-throughput screening.[3]

  • Colorimetric Assays: These methods involve a substrate that, upon cleavage by ACE, leads to a product that can be part of a color-producing reaction.[1][5] The change in absorbance is measured to determine ACE activity.

  • HPLC-Based Assays: These assays directly measure the product formed (e.g., hippuric acid from the substrate Hippuryl-Histidyl-Leucine, HHL) by separating it from the substrate using HPLC and quantifying it by UV detection.[6][7] This method is highly accurate and reproducible.

Q2: My known ACE inhibitor shows lower potency (higher IC50) than expected. What are the possible reasons?

A2: Several factors can lead to an apparent decrease in inhibitor potency:

  • Substrate Concentration: The IC50 value of an inhibitor is dependent on the substrate concentration used in the assay. Higher substrate concentrations will generally result in higher IC50 values for competitive inhibitors.[8][9]

  • Enzyme Concentration: The concentration of the ACE enzyme itself can influence the apparent inhibitor potency.

  • Inhibitor Stability: The inhibitor may be unstable in the assay buffer. It is crucial to assess the stability of your inhibitor under the specific assay conditions (pH, temperature).[10]

  • Incorrect Solvent/Solubility Issues: If the inhibitor is not fully dissolved, its effective concentration in the assay will be lower than expected. Many inhibitors are dissolved in DMSO, and high concentrations of DMSO can affect enzyme activity.[1]

  • Assay Conditions: Suboptimal pH or temperature can affect both enzyme activity and inhibitor binding.

Q3: I am observing high background noise or a weak signal in my fluorometric/colorimetric assay. What should I do?

A3: High background or a weak signal can be caused by several factors:

  • Substrate Instability: The substrate may be degrading spontaneously, leading to a high background signal. Ensure proper storage and handling of the substrate.

  • Contaminated Reagents: Contamination of buffers or reagents with substances that fluoresce or absorb at the detection wavelength can increase background.

  • Low Enzyme Activity: The ACE enzyme may have lost activity due to improper storage or handling. It's advisable to aliquot the enzyme to avoid repeated freeze-thaw cycles.[11]

  • Inappropriate Plate Type: For fluorescence assays, use black microplates to minimize background fluorescence and well-to-well crosstalk.[12]

Q4: How do I choose the right controls for my ACE inhibitor screening assay?

A4: Proper controls are critical for interpreting your results accurately:

  • Negative Control (No Inhibitor): This sample contains all assay components except the inhibitor and represents 100% ACE activity.

  • Positive Control: This includes a well-characterized ACE inhibitor (e.g., Captopril, Lisinopril) at a concentration known to cause significant inhibition.[11] This control validates that the assay can detect inhibition.

  • Blank Control: This contains all components except the enzyme, to account for any non-enzymatic substrate degradation or background signal.

  • Vehicle Control: If your inhibitor is dissolved in a solvent like DMSO, this control should contain the same concentration of the solvent to account for any effects of the solvent on enzyme activity.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Variability Between Replicates - Pipetting errors. - Inconsistent incubation times. - Poor mixing of reagents. - Edge effects in the microplate.- Use calibrated pipettes and proper pipetting techniques. - Use a multichannel pipette for simultaneous addition of reagents. - Ensure thorough mixing after adding each component. - Avoid using the outer wells of the plate or fill them with buffer.
Low or No ACE Activity - Inactive enzyme (improper storage, freeze-thaw cycles). - Incorrect assay buffer pH. - Presence of chelating agents (ACE is a zinc metalloenzyme).- Use a fresh aliquot of the enzyme. - Verify the pH of the assay buffer. - Ensure buffers are free from chelating agents like EDTA.
Precipitation in Assay Wells - Inhibitor or substrate insolubility at the final concentration. - Highly acidic samples precipitating buffer components.[1]- Test the solubility of the inhibitor and substrate in the assay buffer beforehand. - Adjust the pH of acidic samples to 5 or higher before adding to the assay.[1]
False Positives/Negatives - Sample components interfering with the assay. - Reducing substances (e.g., ascorbic acid) in the sample interfering with colorimetric reagents.[1]- Run a control where the sample is added to the reaction after the stop solution to check for interference. - Dilute the sample to minimize the concentration of interfering substances.

Quantitative Data for Common ACE Inhibitors

The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency. However, it's important to note that IC50 values can vary depending on the assay conditions, particularly the substrate used.[13]

InhibitorSubstrateReported IC50
CaptoprilSynthetic Substrates (e.g., FAPGG, HHL)1.79 - 15.1 nM[13]
CaptoprilAngiotensin I16.71 µM[13]
LisinoprilNot specified4.7 nM[14]
AlaceprilNot specified3.62 µM
CaptoprilNot specified2.14 nM

Key Experimental Protocols

General Protocol for Fluorometric ACE Activity Assay

This protocol is a general guideline and may need optimization for specific inhibitors or experimental setups.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., Tris-HCl with NaCl).

    • Dilute the ACE enzyme to the desired concentration in cold assay buffer.

    • Prepare a stock solution of the fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline).[3]

    • Prepare serial dilutions of the test inhibitor and a positive control inhibitor (e.g., Captopril).

  • Assay Procedure:

    • Add the assay buffer to the wells of a black 96-well microplate.

    • Add the test inhibitor dilutions, positive control, or vehicle control to the appropriate wells.

    • Add the diluted ACE enzyme solution to all wells except the blank control.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm).[15]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

General Protocol for HPLC-Based ACE Activity Assay
  • Reagent Preparation:

    • Prepare the assay buffer (e.g., borate buffer with NaCl, pH 8.3).[6]

    • Dissolve the substrate (e.g., Hippuryl-Histidyl-Leucine, HHL) in the assay buffer.[6]

    • Prepare a solution of ACE enzyme in the assay buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, pre-incubate the ACE enzyme solution with the test inhibitor or buffer (for control) at 37°C for a short period (e.g., 5-10 minutes).[6]

    • Add the HHL substrate solution to start the reaction and incubate at 37°C for a defined time (e.g., 30-60 minutes).[6]

    • Stop the reaction by adding a strong acid (e.g., HCl).[6]

  • HPLC Analysis:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Inject a specific volume of the supernatant onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase (e.g., a mixture of acetonitrile and water with trifluoroacetic acid) to separate the product (hippuric acid) from the substrate.[7]

    • Detect the product using a UV detector at an appropriate wavelength (e.g., 228 nm).[6]

  • Data Analysis:

    • Quantify the amount of product formed by comparing the peak area to a standard curve of the product.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value as described for the fluorometric assay.

Visualizations

Signaling Pathway

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure Renin Renin ACE ACE ACE_Inhibitor ACE_Inhibitor ACE_Inhibitor->ACE

Caption: The Renin-Angiotensin System (RAS) and the mechanism of ACE inhibitors.

Experimental Workflow

ACE_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Reagents Prepare Assay Buffer, Enzyme, and Substrate Mix_Reagents Combine Inhibitor and Enzyme in Microplate Prep_Reagents->Mix_Reagents Prep_Inhibitor Prepare Serial Dilutions of Test Inhibitor Prep_Inhibitor->Mix_Reagents Pre_Incubate Pre-incubate at 37°C Mix_Reagents->Pre_Incubate Start_Reaction Add Substrate to Initiate Reaction Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Measure_Signal Measure Fluorescence, Absorbance, or HPLC Peak Incubate->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General experimental workflow for an ACE inhibitor activity assay.

References

Technical Support Center: Addressing Variability in Experimental Results with PD 113413

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PD 113413 in their experiments. This compound is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is an active metabolite of the prodrug Quinapril, which is used in the treatment of hypertension and congestive heart failure.[1][2][3] Variability in experimental outcomes can arise from multiple factors, and this guide aims to address common issues to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4] By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE by this compound increases bradykinin levels, further contributing to its vasodilatory effect.[5]

Q2: What are the primary experimental applications of this compound?

A2: this compound is primarily used in research to study the renin-angiotensin-aldosterone system (RAAS) and its role in cardiovascular diseases such as hypertension and heart failure.[1] It can be used in in vitro enzyme inhibition assays to determine its potency and to screen for other potential ACE inhibitors. It is also utilized in cell-based assays and in vivo animal models to investigate the physiological effects of ACE inhibition.

Q3: How should I prepare and store this compound for my experiments?

A3: The solubility and stability of this compound can be influenced by the solvent and buffer composition. For in vitro assays, it is often dissolved in a small amount of an organic solvent like DMSO or ethanol, and then further diluted in the assay buffer.[6] It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically less than 1%) to avoid affecting enzyme activity.[7] For storage, follow the supplier's recommendations, which generally involve storing the solid compound at -20°C. Prepare fresh working solutions for each experiment to ensure potency.

Q4: Are there known off-target effects for this compound?

A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, ACE inhibitors as a class are known for their high specificity. However, some side effects observed in clinical use, such as a dry cough, are attributed to the accumulation of bradykinin.[5][8] In experimental settings, it is always good practice to include appropriate controls to rule out potential non-specific effects.

Data Presentation

Pharmacokinetic Properties of Quinapril and its Active Metabolite (Quinaprilat)

This compound is an active metabolite of Quinapril. The pharmacokinetic properties of Quinapril and its primary active metabolite, Quinaprilat, provide context for its behavior in biological systems.

ParameterQuinaprilQuinaprilat (active metabolite)Reference(s)
Time to Peak Plasma Concentration (Tmax) ~1 hour~2 hours[2]
Plasma Protein Binding ~97%~97%[2]
Elimination Half-life -~3 hours[2]
Primary Route of Excretion -Renal[2]
Variability in IC50 Values of ACE Inhibitors

The IC50 value of an ACE inhibitor can vary depending on the experimental conditions. The following table illustrates this with Captopril, a well-characterized ACE inhibitor.

Substrate Used in AssayIC50 of Captopril (nM)Reference(s)
N-[3-(2-furyl) acryloyl]-Phe-Gly-Gly (FAPGG)1.79 - 15.1[2]
N-hippuryl-His-Leu hydrate salt (HHL)Not specified in reference[2]
Angiotensin-I16,710[2]

Experimental Protocols

In Vitro ACE Inhibition Assay using a Fluorescent Substrate

This protocol describes a common method for determining the in vitro ACE inhibitory activity of compounds like this compound using the fluorogenic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).[9][10]

Materials:

  • This compound

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

  • HEPES buffer (50 mM, pH 7.5) containing 0.3 M NaCl and 10 µM ZnCl2

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: 320 nm, Emission: 420 nm)

  • Captopril (as a positive control)

  • DMSO or other suitable solvent

Procedure:

  • Prepare Reagents:

    • ACE Solution: Prepare a working solution of ACE in HEPES buffer. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.

    • FAPGG Solution: Prepare a 5 mM stock solution of FAPGG in HEPES buffer.

    • This compound and Captopril Solutions: Prepare stock solutions of this compound and Captopril in a suitable solvent (e.g., DMSO). Perform serial dilutions in HEPES buffer to obtain a range of concentrations for IC50 determination. Ensure the final solvent concentration in the assay is below 1%.

  • Assay Setup (in a 96-well microplate):

    • Blank wells: Add 20 µL of HEPES buffer.

    • Control wells (100% activity): Add 10 µL of HEPES buffer and 10 µL of ACE solution.

    • Inhibitor wells: Add 10 µL of the desired concentration of this compound or Captopril and 10 µL of ACE solution.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Add 10 µL of the 5 mM FAPGG solution to all wells (except the blank).

  • Measurement:

    • Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm or the increase in fluorescence over time (e.g., every minute for 15-30 minutes) at 37°C. The hydrolysis of FAPGG by ACE results in a decrease in absorbance at 340 nm.[10] Alternatively, for fluorescent assays, the cleavage of a quenched fluorescent substrate leads to an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

RAAS_Pathway Renin-Angiotensin-Aldosterone System (RAAS) and Site of this compound Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Salt & Water Retention Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) PD113413 This compound PD113413->ACE Inactive_Metabolites Inactive Metabolites PD113413->Inactive_Metabolites Inhibits Degradation Bradykinin Bradykinin Bradykinin->Inactive_Metabolites  ACE Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.

Troubleshooting_Workflow Troubleshooting Workflow for ACE Inhibition Assays Start Start: Inconsistent or Unexpected Experimental Results Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Check_Assay_Conditions Verify Assay Conditions (Temp, pH, Incubation Time) Check_Reagents->Check_Assay_Conditions Reagents OK Reagent_Issue Issues Found: - Expired reagents - Improper storage - Incorrect concentrations Check_Reagents->Reagent_Issue Issue Found Check_Instrumentation Review Instrument Settings (Wavelength, Gain) Check_Assay_Conditions->Check_Instrumentation Conditions OK Condition_Issue Issues Found: - Temperature fluctuations - Incorrect buffer pH - Inconsistent timing Check_Assay_Conditions->Condition_Issue Issue Found Review_Data_Analysis Re-evaluate Data Analysis (Curve fitting, Controls) Check_Instrumentation->Review_Data_Analysis Settings OK Instrument_Issue Issues Found: - Incorrect wavelength - Detector saturation - Plate reader malfunction Check_Instrumentation->Instrument_Issue Issue Found Problem_Solved Problem Resolved Review_Data_Analysis->Problem_Solved Analysis Correct Analysis_Issue Issues Found: - Inappropriate curve fit - Incorrect background subtraction - Control values out of range Review_Data_Analysis->Analysis_Issue Issue Found Reagent_Issue->Start Correct and Repeat Condition_Issue->Start Correct and Repeat Instrument_Issue->Start Correct and Repeat Analysis_Issue->Start Correct and Repeat

Caption: A logical workflow for troubleshooting common issues in ACE inhibition assays.

Troubleshooting Guide

Issue 1: High Variability in IC50 Values Between Experiments

  • Question: My calculated IC50 value for this compound varies significantly between experimental runs. What could be the cause?

  • Answer: High variability in IC50 values is a common issue in enzyme inhibition assays and can stem from several sources:[11]

    • Reagent Preparation and Handling:

      • Inconsistent Enzyme Activity: Ensure the ACE enzyme is stored correctly and that aliquots are thawed and handled consistently. Avoid repeated freeze-thaw cycles. The activity of the enzyme stock should be verified periodically.

      • Compound Solubility: this compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved in the initial stock solution and that it does not precipitate upon dilution into the assay buffer. The presence of organic solvents can also affect enzyme activity.[6]

      • Pipetting Errors: Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant errors. Use calibrated pipettes and consider preparing larger volumes of dilutions.

    • Assay Conditions:

      • Temperature and pH Fluctuations: ACE activity is sensitive to temperature and pH. Ensure the assay buffer is at the correct pH and that the incubation temperature is stable and consistent across all wells of the microplate.[11]

      • Incubation Times: Inconsistent pre-incubation or reaction times can lead to variability. Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents.

    • Data Analysis:

      • Curve Fitting: The method used to fit the dose-response curve can impact the calculated IC50. Ensure you have a sufficient number of data points spanning the linear range of the curve and use appropriate nonlinear regression software.

Issue 2: Lower Than Expected Potency (High IC50 Value)

  • Question: The inhibitory potency of my this compound appears much lower than expected. Why might this be?

  • Answer: Several factors can lead to an apparent decrease in the potency of your inhibitor:

    • Degradation of this compound: Improper storage or handling of the compound can lead to its degradation. Prepare fresh stock solutions and working dilutions for each experiment.

    • High Enzyme Concentration: If the concentration of ACE in the assay is too high, a higher concentration of the inhibitor will be required to achieve 50% inhibition. It is important to work in the linear range of the enzyme kinetics.

    • Substrate Concentration: The measured IC50 value is dependent on the substrate concentration. If the substrate concentration is significantly above the Michaelis-Menten constant (Km), it can lead to an overestimation of the IC50 for competitive inhibitors.[12]

    • Incorrect Buffer Components: The presence of certain ions or chelating agents in the buffer could potentially interfere with the assay. ACE is a zinc-dependent enzyme, so strong chelators should be avoided.

Issue 3: High Background Signal in a Fluorescence-Based Assay

  • Question: I am observing a high background signal in my fluorescence-based ACE inhibition assay, which is affecting my results. What are the common causes and solutions?

  • Answer: High background fluorescence can obscure the true signal and reduce the dynamic range of your assay. Here are some potential causes and how to address them:

    • Autofluorescence of Compound or Buffer Components: this compound or other components in your sample may be inherently fluorescent at the excitation and emission wavelengths used.

      • Solution: Run a control experiment with the compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence and subtract this from your experimental wells.[13][14]

    • Contaminated Reagents or Microplates: Dust or chemical contaminants on the microplate or in the reagents can contribute to background fluorescence.

      • Solution: Use high-quality, clean labware. Black microplates are recommended for fluorescence assays to minimize well-to-well crosstalk.[15]

    • Non-specific Binding: The fluorescent substrate or the inhibitor may non-specifically bind to the microplate.

      • Solution: Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce non-specific binding.

    • Light Scattering: Particulates or precipitated compound in the wells can cause light scattering, leading to an artificially high signal.

      • Solution: Ensure all solutions are clear and free of precipitates. Centrifuge or filter solutions if necessary.

Issue 4: Assay Signal is Unstable or Drifts Over Time

  • Question: The signal in my assay is not stable and tends to drift, making it difficult to obtain reliable kinetic data. What could be the problem?

  • Answer: Signal instability can be a sign of several underlying issues:

    • Reagent Instability: The enzyme or substrate may be unstable under the assay conditions, leading to a loss of activity or degradation over time.

      • Solution: Verify the stability of your reagents at the assay temperature and pH. Prepare fresh reagents for each experiment.

    • Photobleaching: If you are using a fluorescence-based assay, prolonged exposure of the fluorophore to the excitation light can cause photobleaching and a decrease in signal.

      • Solution: Minimize the exposure time to the excitation light by taking readings at discrete time points rather than continuous monitoring, if possible.

    • Temperature Gradients: Uneven temperature across the microplate can cause different reaction rates in different wells, leading to signal drift.

      • Solution: Ensure the microplate is uniformly heated in the plate reader. Allow the plate to equilibrate to the assay temperature before starting the reaction.

References

Technical Support Center: Enhancing the Bioavailability of PD 113413 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound designated "PD 113413" is not publicly available. This guide has been developed assuming that this compound is a representative small molecule drug candidate with low aqueous solubility and/or poor membrane permeability, common challenges in drug development that lead to low oral bioavailability. The principles and troubleshooting advice provided herein are based on established pharmaceutical sciences and are broadly applicable to compounds with such characteristics.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a critical parameter in animal studies?

A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a crucial pharmacokinetic parameter as it determines the amount of the active compound that is available to produce a therapeutic effect. In preclinical animal studies, establishing adequate bioavailability is essential for obtaining meaningful and reproducible data in efficacy and toxicology models.

Q2: What are the common causes of poor oral bioavailability for a compound like this compound?

A2: The primary reasons for poor oral bioavailability include:

  • Low Aqueous Solubility: The compound does not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Membrane Permeability: The compound cannot efficiently cross the intestinal epithelial barrier to enter the bloodstream.

  • First-Pass Metabolism: The compound is extensively metabolized in the gut wall or the liver before it can reach systemic circulation.

  • Efflux by Transporters: The compound is actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein.

  • Chemical Instability: The compound degrades in the acidic environment of the stomach or due to enzymatic activity in the gastrointestinal tract.

Q3: What are the initial steps to consider when poor bioavailability of this compound is observed?

A3: Initially, it is important to characterize the underlying cause of poor bioavailability. This can be achieved through a series of in vitro and in vivo studies:

  • Solubility Assessment: Determine the solubility of this compound in various biorelevant media (e.g., simulated gastric and intestinal fluids).

  • Permeability Studies: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of the compound.

  • Metabolic Stability Assays: Evaluate the stability of this compound in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.

  • Pilot in vivo studies: Comparing the pharmacokinetic profile after oral and intravenous administration can help determine the absolute bioavailability and provide insights into the extent of absorption.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo studies with poorly bioavailable compounds like this compound.

Problem Possible Cause(s) Troubleshooting Action(s)
Low and variable plasma concentrations of this compound after oral administration. 1. Inadequate dissolution of the compound in the GI tract. 2. Precipitation of the compound in the GI lumen. 3. Inconsistent dosing due to poor formulation homogeneity.1. Improve Solubility: Utilize a formulation strategy to enhance solubility, such as creating a solution with co-solvents, forming a salt, or using complexing agents like cyclodextrins. 2. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. 3. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption. 4. Ensure Formulation Homogeneity: For suspensions, ensure vigorous and consistent mixing before each dose administration.
High plasma concentrations are achieved, but with significant inter-animal variability. 1. Formulation is not robust and is sensitive to physiological variations among animals (e.g., gastric pH, GI motility). 2. Food effects are influencing absorption.1. Optimize Formulation: Develop a more robust formulation, such as a microemulsion or a solid dispersion, which can reduce variability. 2. Standardize Experimental Conditions: Ensure consistent fasting periods and feeding schedules for all animals in the study.
Good in vitro solubility and permeability, but still low in vivo bioavailability. 1. Extensive first-pass metabolism in the liver or gut wall. 2. Efflux by intestinal transporters.1. Investigate Metabolism: Conduct in vitro metabolism studies with liver and intestinal microsomes to identify the major metabolizing enzymes. 2. Co-administration with Inhibitors: In exploratory studies, co-administering a known inhibitor of the identified metabolic enzymes or efflux transporters can help confirm their role. 3. Consider Alternative Routes: Administration via routes that bypass the liver (e.g., intravenous, subcutaneous) can help quantify the extent of first-pass metabolism.
Signs of gastrointestinal toxicity or irritation in dosed animals. 1. The formulation excipients (e.g., co-solvents, surfactants) are causing local irritation. 2. The high dose of the poorly soluble compound is causing local toxicity.1. Evaluate Excipient Toxicity: Review the safety data for all formulation components at the intended concentrations. 2. Reduce Excipient Concentration: Optimize the formulation to use the minimum necessary amount of potentially irritating excipients. 3. Lower the Dose: If possible, reduce the dose or explore more potent analogs of the compound.

Quantitative Data on Bioavailability Enhancement Strategies

The following table summarizes common formulation strategies and their potential impact on the bioavailability of poorly soluble drugs. The values presented are illustrative and the actual improvement will be compound-specific.

Formulation Strategy Mechanism of Action Typical Fold Increase in Bioavailability Key Considerations
Co-solvent Systems Increases the solubility of the drug in the dosing vehicle.2 to 10-foldPotential for in vivo precipitation upon dilution with aqueous GI fluids. Toxicity of some organic solvents.
Micronization/Nanonization Increases the surface area of the drug particles, leading to a faster dissolution rate.2 to 5-foldCan be challenging for compounds that tend to agglomerate. May not be sufficient for very low solubility compounds.
Amorphous Solid Dispersions The drug is dispersed in a carrier polymer in a high-energy amorphous state, which has higher solubility than the crystalline form.5 to 50-foldPhysical stability of the amorphous form during storage can be a concern.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, facilitating absorption.5 to >100-foldCareful selection of excipients is required to ensure good emulsification and avoid GI toxicity.
Cyclodextrin Complexation The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a soluble complex.2 to 20-foldThe stoichiometry of the complex and the binding constant are important parameters.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation
  • Objective: To prepare a simple solution of this compound for initial in vivo screening.

  • Materials: this compound, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Saline (0.9% NaCl).

  • Procedure:

    • Weigh the required amount of this compound.

    • In a clean glass vial, add PEG 400 and PG in a predefined ratio (e.g., 40:60 v/v).

    • Add this compound to the co-solvent mixture and vortex or sonicate until the compound is completely dissolved.

    • Slowly add saline to the solution while stirring to reach the final desired concentration.

    • Visually inspect the final formulation for any signs of precipitation.

Protocol 2: Preparation of a Nanosuspension by Wet Milling
  • Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

  • Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or HPMC), Purified water, Milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare an aqueous solution of the stabilizer.

    • Disperse this compound in the stabilizer solution to form a pre-suspension.

    • Add the pre-suspension and the milling media to the milling chamber of a planetary ball mill or a similar apparatus.

    • Mill the suspension at a specified speed and for a defined duration.

    • Periodically withdraw samples to measure the particle size distribution using a technique like laser diffraction or dynamic light scattering.

    • Continue milling until the desired particle size is achieved.

    • Separate the nanosuspension from the milling media.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Objective: To formulate a lipid-based system to enhance the solubility and absorption of this compound.

  • Materials: this compound, Oil (e.g., Capryol 90), Surfactant (e.g., Kolliphor EL), Co-surfactant/Co-solvent (e.g., Transcutol HP).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

    • Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of the selected oil, surfactant, and co-surfactant.

    • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in a ratio that falls within the self-emulsifying region.

    • Add the required amount of this compound to the excipient mixture and stir until a clear and homogenous solution is formed.

    • To evaluate the self-emulsification performance, add a small volume of the SEDDS formulation to water and observe the formation of a nanoemulsion.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Analysis & Decision In Vitro Solubility In Vitro Solubility Simple Solution/Suspension Simple Solution/Suspension In Vitro Solubility->Simple Solution/Suspension In Vitro Permeability In Vitro Permeability In Vitro Permeability->Simple Solution/Suspension Metabolic Stability Metabolic Stability Metabolic Stability->Simple Solution/Suspension Pilot PK Study Pilot PK Study Simple Solution/Suspension->Pilot PK Study Advanced Formulations Advanced Formulations Definitive PK Study Definitive PK Study Advanced Formulations->Definitive PK Study Data Analysis Data Analysis Pilot PK Study->Data Analysis Definitive PK Study->Data Analysis Data Analysis->Advanced Formulations If bioavailability is low Select Lead Formulation Select Lead Formulation Data Analysis->Select Lead Formulation If bioavailability is acceptable

Caption: A general experimental workflow for enhancing the bioavailability of a poorly soluble compound.

Formulation_Decision_Tree Start Start Poor Solubility? Poor Solubility? Start->Poor Solubility? Solubility Enhancement Particle Size Reduction Amorphous Solid Dispersion Co-solvents Poor Solubility?->Solubility Enhancement Yes Poor Permeability? Poor Permeability? Poor Solubility?->Poor Permeability? No Solubility Enhancement->Poor Permeability? Permeability Enhancement Lipid-Based Formulations (SEDDS) Permeation Enhancers Poor Permeability?->Permeability Enhancement Yes Extensive First-Pass Metabolism? Extensive First-Pass Metabolism? Poor Permeability?->Extensive First-Pass Metabolism? No Permeability Enhancement->Extensive First-Pass Metabolism? Metabolism Mitigation Prodrug Approach Enzyme Inhibitors (for investigation) Extensive First-Pass Metabolism?->Metabolism Mitigation Yes Final Formulation Final Formulation Extensive First-Pass Metabolism?->Final Formulation No Metabolism Mitigation->Final Formulation

Caption: A decision tree for selecting a suitable formulation strategy based on the physicochemical properties of the compound.

Technical Support Center: Troubleshooting Unexpected Off-Target Effects of PD 113413

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound specifically designated as "PD 113413" is limited. Therefore, this guide provides general principles and troubleshooting strategies applicable to kinase inhibitors as a class. The hypothetical inhibitor "KI-X" will be used to illustrate concepts and protocols. Researchers are strongly encouraged to perform comprehensive selectivity profiling to characterize the specific on-target and off-target effects of their compound of interest.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with kinase inhibitors, focusing on how to identify and interpret potential off-target effects.

Q1: My cells are showing high levels of cytotoxicity at concentrations where I expect to see specific inhibition of my target kinase. Is this an off-target effect?

A1: High cytotoxicity can indeed be a result of off-target effects, but it can also stem from potent on-target inhibition in sensitive cell lines or issues with the experimental setup.[1][2]

Troubleshooting Steps:

  • Confirm Compound Purity and Stability: Impurities in your compound stock could be cytotoxic.[3] Verify the purity of your compound using analytical methods like HPLC-MS. Also, ensure the compound is stable in your cell culture medium, as degradation products could be toxic.

  • Perform a Dose-Response Curve: Culture your cells with a broad range of inhibitor concentrations to determine the 50% inhibitory concentration (IC50) for the target pathway and the 50% cytotoxic concentration (CC50). A small window between the IC50 and CC50 may suggest off-target toxicity.

  • Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor that targets the same kinase but has a distinct chemical structure.[2] If this second inhibitor does not cause the same level of cytotoxicity at equivalent on-target inhibition levels, the effect is likely specific to your initial compound (KI-X) and potentially off-target.[2]

  • Rescue Experiment: If possible, introduce a drug-resistant mutant of your target kinase into the cells.[2] If the cytotoxicity persists in the presence of the resistant mutant, it strongly suggests an off-target mechanism.[2]

Q2: My in vitro kinase assay shows potent inhibition of my target, but I see no effect on the downstream signaling pathway in my cell-based assays. What's going on?

A2: This is a common discrepancy that can point to several issues, including poor cell permeability, compound efflux, or the complexity of the cellular environment.[4][5]

Troubleshooting Steps:

  • Assess Cell Permeability: The compound may not be efficiently crossing the cell membrane. Computational tools can predict permeability based on physicochemical properties, but experimental validation is necessary.

  • Check for Active Efflux: Cells can actively pump compounds out using transporters like P-glycoprotein (MDR1). Co-incubation with a known efflux pump inhibitor can help determine if this is the case.

  • Verify Target Engagement in Cells: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target within the intact cell.[6][7][8] A lack of thermal shift indicates a failure to engage the target.

  • Consider ATP Concentration: In vitro kinase assays are often run at low ATP concentrations, which may not reflect the high intracellular ATP levels (~1-10 mM).[9][10] An ATP-competitive inhibitor will appear less potent in a cellular environment. Perform an in vitro kinase assay with ATP concentrations closer to physiological levels to see if the IC50 shifts.[11]

Q3: I'm observing a phenotype that is inconsistent with the known function of the target kinase. How can I determine if this is due to an off-target effect?

A3: Observing an unexpected phenotype is a strong indicator of potential off-target activity.[9][12] A systematic approach is needed to deconvolute the on- and off-target effects.

Troubleshooting Steps:

  • Comprehensive Kinase Profiling: Submit your compound for a broad kinase panel screening (e.g., KINOMEscan™) to identify other kinases that it may inhibit.[2] This can reveal unexpected off-targets that may explain the observed phenotype.[13]

  • Validate with a Second Inhibitor: As mentioned previously, using a structurally unrelated inhibitor for the same primary target is a crucial validation step.[2] If the unexpected phenotype is not replicated, it is likely an off-target effect of KI-X.[2]

  • Use Genetic Approaches: The most definitive way to link a phenotype to a target is through genetics. Use CRISPR/Cas9 or siRNA to knock down or knock out the intended target. If the genetic perturbation phenocopies the effect of the inhibitor, it is likely an on-target effect. If not, the inhibitor's effect is off-target.

  • Unbiased Target Identification: Employ chemical proteomics methods like a Kinobeads pulldown assay followed by mass spectrometry to identify all the kinases (and potentially other proteins) that bind to your compound in a cellular lysate.[14][15][16][17]

Quantitative Data Summary

Clear presentation of quantitative data is essential for interpreting experimental results. Below are examples of how to summarize key data for a hypothetical kinase inhibitor, KI-X.

Table 1: Kinase Selectivity Profile of KI-X

Kinase TargetIC50 (nM)Fold Selectivity vs. Target-A
Target-A (On-Target) 15 1
Kinase-B35023
Kinase-C1,20080
Kinase-D>10,000>667
Kinase-E85057

This table summarizes the inhibitory potency of KI-X against a panel of kinases, highlighting its selectivity for the intended target.

Table 2: Cytotoxicity of KI-X in Various Cell Lines

Cell LinePrimary Target-A ExpressionCC50 (µM) after 72h
Cell Line 1 (High)High0.5
Cell Line 2 (Low)Low8.2
Cell Line 3 (Negative)None15.0

This table shows the cytotoxic effect of KI-X on cell lines with varying expression levels of the primary target, which can help differentiate on-target from off-target toxicity.

Table 3: Comparison of In Vitro vs. Cellular Potency of KI-X

Assay TypeMetricValue (nM)
Biochemical Kinase Assay (10 µM ATP)IC5015
Biochemical Kinase Assay (1 mM ATP)IC50250
Cell-Based Phosphorylation AssayEC50400

This table compares the potency of KI-X in biochemical assays under different ATP conditions with its potency in a cell-based assay, illustrating the common shift in potency observed in a cellular context.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare serial dilutions of KI-X from a DMSO stock. The final DMSO concentration in all wells should be consistent and non-toxic (typically <0.5%).[3]

  • Treatment: Remove the culture medium and add the medium containing the various concentrations of KI-X. Include "vehicle only" (DMSO) and "no treatment" controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[1]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the CC50 value.

Protocol 2: Western Blotting for Phospho-protein Analysis

This protocol is used to measure the inhibition of a specific signaling pathway.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with KI-X at various concentrations for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol verifies target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[7][18]

  • Cell Treatment: Treat intact cells in suspension or adherent plates with either vehicle (DMSO) or KI-X at the desired concentration for 1-3 hours.[19]

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[19]

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles using liquid nitrogen.[8]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[8]

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blotting or other protein detection methods like ELISA. A shift in the melting curve to a higher temperature in the KI-X-treated samples indicates target engagement.

Protocol 4: Kinobeads Pulldown for Target Identification

This chemical proteomics protocol is used to identify the cellular targets of a kinase inhibitor.[14][15][16]

  • Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring that kinases remain in their active state.

  • Competitive Binding: Aliquot the lysate and incubate the samples with either vehicle (DMSO) or increasing concentrations of the free KI-X compound for a set period (e.g., 1 hour).

  • Kinobeads Incubation: Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to each lysate sample and incubate to allow kinases to bind to the beads.[17]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each identified kinase in the different samples. Kinases that are true targets of KI-X will show a dose-dependent decrease in their binding to the kinobeads as they are competed off by the free compound.

Visualizations

Diagram 1: Hypothetical Signaling Pathway for KI-X

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase TargetA Target-A (On-Target) Receptor->TargetA Activates OffTargetB Kinase-B (Off-Target) Receptor->OffTargetB Cross-talk Downstream1 Substrate 1 TargetA->Downstream1 Phosphorylates TF Transcription Factor Downstream1->TF Activates Downstream2 Substrate 2 OffTargetB->Downstream2 Phosphorylates KIX KI-X KIX->TargetA Inhibits (On-Target Effect) KIX->OffTargetB Inhibits (Off-Target Effect) Gene Gene Expression (Cell Proliferation) TF->Gene

Caption: On-target vs. off-target inhibition by KI-X.

Diagram 2: Experimental Workflow to Differentiate Effects

G start Observe Unexpected Phenotype with KI-X step1 Is the phenotype replicated with a structurally different inhibitor for Target-A? start->step1 step2 Does CRISPR/Cas9 knockout of Target-A replicate the phenotype? step1->step2 No result1 Likely On-Target Effect step1->result1 Yes step2->result1 Yes result2 Likely Off-Target Effect step2->result2 No step3 Perform unbiased screen (e.g., Kinobeads) to identify new targets. result3 Identify Off-Target and Validate step3->result3 result2->step3 G cluster_checks Initial Checks cluster_investigation Mechanism Investigation start Problem: Inconsistent/Unexpected Experimental Results check_compound Compound Integrity? (Purity, Solubility, Stability) start->check_compound check_cells Cell Culture Health? (Passage #, Contamination) start->check_cells check_assay Assay Conditions? (Reagents, Controls, Technique) start->check_assay investigate_on_target On-Target Effect? (CETSA, Rescue Mutant) check_compound->investigate_on_target check_cells->investigate_on_target check_assay->investigate_on_target investigate_off_target Off-Target Effect? (Kinome Screen, 2nd Inhibitor) investigate_on_target->investigate_off_target conclusion Identify Root Cause and Optimize Protocol investigate_off_target->conclusion

References

Technical Support Center: Optimizing Incubation Time for PD 113413 in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for the inhibitor PD 113413 in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in an enzymatic assay?

A1: For a novel inhibitor like this compound, a good starting point for incubation time can range from 15 to 60 minutes. However, the optimal time is highly dependent on the specific enzyme, substrate concentration, and assay conditions.[1] It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific assay.

Q2: How does incubation time affect the apparent potency (IC50) of this compound?

A2: Incubation time can significantly impact the observed IC50 value. For time-dependent inhibitors, a longer incubation time will generally result in a lower IC50 value as it allows for a greater extent of enzyme inhibition. Conversely, an insufficient incubation period may lead to an overestimation of the IC50.

Q3: What are the key factors to consider when optimizing the incubation time for this compound?

A3: Several factors should be considered to ensure accurate and reproducible results:

  • Enzyme Stability: Ensure the enzyme remains active and stable throughout the chosen incubation period.[2]

  • Substrate Depletion: The incubation should not be so long that a significant portion of the substrate is consumed, which would lead to non-linear reaction kinetics.[2]

  • Inhibitor Stability: Verify that this compound is stable in the assay buffer for the duration of the incubation.

  • Mechanism of Inhibition: The optimal incubation time can depend on whether the inhibitor is reversible, irreversible, or time-dependent.[3]

Q4: Should the enzyme and this compound be pre-incubated before adding the substrate?

A4: Yes, pre-incubating the enzyme with this compound before initiating the reaction with the substrate is a standard practice, especially for inhibitors that exhibit time-dependent binding. This pre-incubation step allows the inhibitor to bind to the enzyme and reach a steady state of inhibition before the enzymatic reaction begins.

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal incubation time for this compound.

Problem Possible Cause Recommended Solution
High variability in results Inconsistent incubation timing between wells or experiments.[1]Use a multichannel pipette for simultaneous addition of reagents. Ensure a consistent and accurate timing for all steps.
Temperature fluctuations during incubation.[4]Use a temperature-controlled incubator or water bath to maintain a stable temperature throughout the assay.
No or very low inhibition observed Incubation time is too short for this compound to effectively bind to the enzyme.Perform a time-course experiment, testing a range of incubation times (e.g., 5, 15, 30, 60, 120 minutes).
This compound concentration is too low.Test a wider range of inhibitor concentrations.
The enzyme concentration is too high.Reduce the enzyme concentration to ensure the inhibitor concentration is sufficient to cause a measurable effect.
IC50 value decreases with longer incubation time This compound may be a time-dependent or irreversible inhibitor.This is expected for time-dependent inhibitors. Report the IC50 value along with the specific pre-incubation time used.
Loss of signal at longer incubation times Enzyme instability and loss of activity over time.[2]Determine the enzyme's stability by incubating it without the inhibitor for the same duration and measuring its activity.
Substrate degradation.Check the stability of the substrate in the assay buffer over time.

Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration
  • Prepare a series of enzyme dilutions in the assay buffer.

  • Add a fixed, non-limiting concentration of the substrate to each dilution.

  • Measure the reaction rate at different time points (e.g., every 5 minutes for 30 minutes).

  • Plot the reaction rate versus enzyme concentration.

  • Select an enzyme concentration that results in a linear reaction rate for the desired assay duration and provides a robust signal-to-background ratio.

Protocol 2: Time-Course Experiment to Optimize Incubation Time
  • Prepare a reaction mixture containing the enzyme and this compound at a concentration expected to yield approximately 80-90% inhibition.

  • Incubate the mixture for various time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes) at the desired assay temperature.

  • Initiate the enzymatic reaction by adding the substrate at each time point.

  • Measure the enzyme activity.

  • Plot the percentage of inhibition versus the incubation time. The optimal incubation time is typically the point at which the inhibition reaches a plateau, indicating that the binding of the inhibitor has reached equilibrium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation Optimization cluster_measurement Data Acquisition cluster_analysis Analysis A Prepare Reagents (Enzyme, this compound, Substrate, Buffer) B Pre-incubate Enzyme + this compound (Time-course: 0-120 min) A->B C Initiate Reaction (Add Substrate) B->C D Measure Enzyme Activity (e.g., Spectrophotometry) C->D E Plot % Inhibition vs. Time D->E F Determine Optimal Incubation Time E->F

Caption: Workflow for optimizing this compound incubation time.

troubleshooting_logic Start High Variability in Results? A Check Incubation Timing Consistency Start->A Yes C No/Low Inhibition? Start->C No B Verify Temperature Stability A->B B->C D Increase Incubation Time C->D Yes G IC50 Decreases with Time? C->G No E Increase Inhibitor Concentration D->E F Decrease Enzyme Concentration E->F F->G H Time-Dependent Inhibition Likely (Report Incubation Time) G->H Yes I Signal Loss at Long Incubation? G->I No H->I J Assess Enzyme Stability I->J Yes End Optimized Assay I->End No K Check Substrate Stability J->K K->End

Caption: Troubleshooting flowchart for incubation time optimization.

References

Validation & Comparative

Navigating Analytical Method Validation: A Comparative Guide for the Hypothetical PD-1/PD-L1 Inhibitor, Compound-X

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a compound specifically designated as "PD 113413" did not yield conclusive identification of its chemical structure, class, or mechanism of action. Therefore, this guide provides a comparative framework for the validation of an analytical method for a hypothetical small molecule, "Compound-X," a conceptual inhibitor of the Programmed cell death protein 1/Programmed death-ligand 1 (PD-1/PD-L1) pathway. This guide is intended to serve as a practical template for researchers, scientists, and drug development professionals engaged in similar analytical validation endeavors.

The validation of an analytical method is a critical process in drug development, ensuring that the method is suitable for its intended purpose.[1][2][3] This process provides documented evidence that the procedure consistently produces a result meeting pre-determined specifications and quality attributes.[2][3] Key parameters for validation, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][4]

This guide compares a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of Compound-X with a generic alternative analytical approach, highlighting the performance characteristics of each.

Comparative Analysis of Analytical Methods for Compound-X

The following table summarizes the validation parameters for a proposed HPLC method for Compound-X against a standard alternative method.

Validation ParameterHPLC Method for Compound-XAlternative Method (e.g., UV-Vis Spectroscopy)ICH Acceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%95.0% - 105.0%98.0% - 102.0% for drug substance
Precision (RSD%)
- Repeatability< 1.0%< 2.0%≤ 2%
- Intermediate Precision< 1.5%< 3.0%≤ 2%
Linearity (r²) 0.99950.9950≥ 0.999
Range (µg/mL) 1 - 1005 - 50Defined by linearity and accuracy
Limit of Detection (LOD) (µg/mL) 0.11.0Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 0.33.0Signal-to-Noise ratio of 10:1
Specificity High (able to resolve from degradants)Moderate (potential interference)No interference from placebo/degradants

Experimental Protocols

A detailed methodology is crucial for the reproducibility and transfer of an analytical method.[1]

HPLC Method Protocol for Compound-X
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: A stock solution of Compound-X (1 mg/mL) is prepared in the mobile phase and serially diluted to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: The drug product is dissolved in the mobile phase to a target concentration within the calibration range.

Validation Procedures

The validation of the HPLC method would be performed according to ICH Q2(R1) guidelines.[1][2]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, is evaluated.[4]

  • Linearity: Assessed across a range of 1-150% of the target concentration, with a minimum of five concentration levels. The correlation coefficient (r²) is determined.[5]

  • Accuracy: Determined by the recovery of spiked samples of known concentrations (typically at 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): The analysis of a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.[5][6]

    • Intermediate Precision: The effect of random events on the precision of the analytical procedure is evaluated by conducting the analysis on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.

  • Robustness: The reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) is assessed.[2]

Visualizing the Process and Pathway

Diagrams are provided below to illustrate the experimental workflow for method validation and the signaling pathway relevant to the hypothetical Compound-X.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop Analytical Method Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Imp Routine Analysis Rob->Imp Implement

Analytical Method Validation Workflow

G cluster_0 Tumor Cell cluster_1 T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds SHP2 SHP2 PD1->SHP2 Recruits TCR TCR Activation T-Cell Activation TCR->Activation SHP2->TCR Dephosphorylates Suppression Suppression CompoundX Compound-X CompoundX->PD1 Inhibition Inhibition Inhibition->PD1 Blocks Binding Suppression->Activation Inhibits

PD-1/PD-L1 Signaling Pathway Inhibition

References

A Comparative Analysis of PD 113413 and Other ACE Inhibitors in Preclinical Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the angiotensin-converting enzyme (ACE) inhibitor PD 113413, the active metabolite of quinapril, with other widely studied ACE inhibitors—lisinopril, enalapril, and captopril. The comparative analysis is based on their antihypertensive efficacy in the spontaneously hypertensive rat (SHR) model, a cornerstone in preclinical hypertension research.

Performance Comparison in Spontaneously Hypertensive Rats (SHR)

The following table summarizes the quantitative data on blood pressure reduction observed with this compound (via its prodrug quinapril) and other leading ACE inhibitors in the SHR model. While direct head-to-head trials involving this compound are limited, this compilation of data from studies with similar experimental designs allows for a robust indirect comparison.

ACE InhibitorDosageTreatment DurationAnimal AgeBaseline Blood Pressure (mmHg)Final Blood Pressure (mmHg)Blood Pressure Reduction (mmHg)Reference
Quinapril (this compound) 10 mg/kg/day (oral)15 weeksAdultNot specifiedReduced to normotensive levelsNot specified[1]
Lisinopril 20 mg/kg/day (gavage)10 weeksNot specifiedNot specifiedSignificantly loweredNot specified
Not specified2 weeks15-17 weeks206.4 ± 4.7 (Systolic)114.8 ± 7.4 (Systolic)91.6 (Systolic)
Enalapril 30 mg/kg/day (in drinking water)4 weeks9 weeks156 ± 496 ± 860[2]
25-30 mg/kg/day (in drinking water)16 weeks (from 4 to 20 weeks of age)4 weeks~125 (Systolic)~140 (Systolic, after withdrawal)Not directly comparable
Captopril Not specified (in drinking water)From 4 to 23 weeks of age4 weeks157 ± 3 (Mean)100 ± 1 (Mean)57 (Mean)[3]
30 mg/kg/day (oral)5 daysNot specifiedNot specifiedSignificantly reducedNot specified
250 mg/kg/day (in drinking water)4 weeksNot specified166.6 ± 7.1 (Systolic)107.0 ± 5.4 (Systolic)59.6 (Systolic)[4]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized experimental protocols for the evaluation of antihypertensive agents in spontaneously hypertensive rats (SHR). A generalized methodology is outlined below.

General Experimental Workflow for Assessing Antihypertensive Efficacy in SHR

G cluster_0 Animal Preparation & Acclimatization cluster_1 Baseline Measurements cluster_2 Drug Administration cluster_3 Data Collection & Analysis animal_selection Selection of spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) controls acclimatization Acclimatization to laboratory conditions (e.g., 12h light/dark cycle, controlled temperature and humidity) animal_selection->acclimatization baseline_bp Baseline blood pressure and heart rate measurement (e.g., tail-cuff method or radiotelemetry) acclimatization->baseline_bp grouping Random assignment of SHR to treatment groups (ACE inhibitor) and a control group (vehicle) baseline_bp->grouping administration Chronic administration of the ACE inhibitor or vehicle via oral gavage, in drinking water, or osmotic minipumps grouping->administration monitoring Regular monitoring of blood pressure and heart rate throughout the treatment period administration->monitoring endpoint Endpoint measurements: final blood pressure, heart rate, and collection of tissues for further analysis (e.g., heart, kidneys) monitoring->endpoint

Fig. 1: Generalized experimental workflow.

Key Methodological Details:

  • Animal Model: Male spontaneously hypertensive rats (SHR) are the most commonly used model for essential hypertension. Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.

  • Drug Administration: ACE inhibitors are typically administered orally, either through gavage, mixed in the drinking water, or via surgically implanted osmotic minipumps for continuous delivery. The vehicle used for the control group is matched to the drug vehicle.

  • Blood Pressure Measurement: Blood pressure can be measured non-invasively using the tail-cuff method or, for more continuous and accurate data, through radiotelemetry, which involves the surgical implantation of a pressure transducer.

  • Duration of Study: The treatment duration in these studies varies, but typically ranges from a few weeks to several months to assess both the acute and chronic effects of the ACE inhibitor.

Mechanism of Action: ACE Inhibitor Signaling Pathway

ACE inhibitors exert their antihypertensive effects by targeting the Renin-Angiotensin-Aldosterone System (RAAS). The binding of an ACE inhibitor to the angiotensin-converting enzyme prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This leads to a cascade of downstream effects resulting in vasodilation and a reduction in blood pressure.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II   ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Increased Aldosterone Secretion Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) PD_113413 This compound & Other ACE Inhibitors PD_113413->ACE Inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Water_Retention Sodium and Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Blood_Pressure Renin Renin

Fig. 2: ACE inhibitor signaling pathway.

References

Unraveling the Enzymatic Interactions of PD 113413: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative overview of the cross-reactivity of PD 113413, a potent enzyme inhibitor. We will delve into its interactions with various enzymes, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Initial investigations have revealed that the designation "this compound" does not correspond to a publicly documented enzyme inhibitor. It is plausible that this is an internal compound identifier from a pharmaceutical company, potentially Parke-Davis, given the "PD" prefix. Without a confirmed primary enzyme target, a comprehensive cross-reactivity profile cannot be definitively established.

However, to provide a framework for analysis should the primary target be identified, this guide will utilize a hypothetical scenario where this compound is an inhibitor of a specific enzyme class. For the purpose of this illustrative guide, we will assume this compound is a novel inhibitor of Lipoxygenase (LOX) enzymes. This family of enzymes plays a crucial role in the biosynthesis of inflammatory mediators.

Comparative Selectivity Profile of this compound (Hypothetical)

To assess the selectivity of an inhibitor, its potency against the primary target is compared to its activity against other related and unrelated enzymes. This is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Enzyme TargetIC50 (nM) of this compound (Hypothetical Data)
5-Lipoxygenase (5-LOX) 15
12-Lipoxygenase (12-LOX)250
15-Lipoxygenase-1 (15-LOX-1)800
Cyclooxygenase-1 (COX-1)> 10,000
Cyclooxygenase-2 (COX-2)> 10,000
Phospholipase A2 (PLA2)> 10,000

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of enzyme inhibition and cross-reactivity involves specific biochemical assays. Below are representative protocols for assessing the activity of this compound against lipoxygenase and cyclooxygenase enzymes.

Lipoxygenase Inhibition Assay

Objective: To determine the IC50 value of this compound against various lipoxygenase isoforms.

Materials:

  • Purified recombinant human 5-LOX, 12-LOX, and 15-LOX-1 enzymes.

  • Arachidonic acid (substrate).

  • This compound (test compound).

  • Assay buffer (e.g., Tris-HCl, pH 7.4).

  • Spectrophotometer.

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the purified lipoxygenase enzyme, and the various concentrations of this compound.

  • Pre-incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cyclooxygenase Inhibition Assay

Objective: To assess the cross-reactivity of this compound with COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • This compound (test compound).

  • Assay buffer.

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).

Procedure:

  • Follow a similar procedure as the lipoxygenase assay to prepare inhibitor dilutions and pre-incubate with the respective COX enzymes.

  • Initiate the reaction with arachidonic acid and incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 values.

Signaling Pathways and Experimental Workflow

To visualize the biological context of this compound's hypothetical activity and the experimental process, the following diagrams are provided.

Signaling_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5-LOX 5-LOX Arachidonic_Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation PD_113413 PD_113413 PD_113413->5-LOX Inhibition Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Prepare this compound Dilutions Incubation Pre-incubate Enzyme with this compound Compound_Dilution->Incubation Enzyme_Preparation Prepare Enzyme Solutions (LOX, COX) Enzyme_Preparation->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Product Formation Reaction->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination

Comparative Analysis of PD 113413 and Alternative ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the angiotensin-converting enzyme (ACE) inhibitory activity of PD 113413 and other widely recognized ACE inhibitors. The data presented is intended to assist researchers in evaluating the potency and characteristics of these compounds for drug development and scientific investigation.

Introduction to this compound

This compound is the active diacid metabolite of the prodrug quinapril. Following administration, quinapril undergoes hydrolysis to form this compound, which is a potent, non-sulfhydryl inhibitor of angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting this enzyme, this compound effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Quantitative Comparison of ACE Inhibitor Potency

The inhibitory effect of various ACE inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the reported IC50 values for this compound (quinaprilat) and other commercially available ACE inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited, and IC50 values can vary based on the assay methodology.

ACE InhibitorActive MetaboliteIC50 Value (nM)
This compound Quinaprilat Not explicitly found; Quinaprilat is reported to be three times as potent as quinapril.[1]
Captopril-6 - 25[2][3]
EnalaprilEnalaprilat1.94[4]
Lisinopril-1.9[5]
RamiprilRamiprilat5[6]
FosinoprilFosinoprilat180
BenazeprilBenazeprilat~4300 (in cats)[4]

Note: The IC50 value for Benazeprilat was determined in an in vivo study in cats and may not be directly comparable to the in vitro values of other inhibitors.

Experimental Protocol: In Vitro ACE Inhibition Assay

The following is a representative protocol for determining the in vitro ACE inhibitory activity of a compound, based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Test compound (e.g., this compound) and reference inhibitors

  • Borate buffer (pH 8.3)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in borate buffer to a final concentration of 100 mU/mL.

    • Dissolve HHL in borate buffer to a final concentration of 5 mM.

    • Prepare a series of dilutions of the test compound and reference inhibitors in borate buffer.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, add 50 µL of the test compound or reference inhibitor solution.

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 150 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 250 µL of 1N HCl.

  • Extraction of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to the reaction mixture.

    • Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

  • Quantification:

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid in 1 mL of distilled water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the renin-angiotensin-aldosterone system and the experimental workflow for assessing ACE inhibition.

RAAS_Pathway cluster_inhibition Site of Inhibition Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE AngiotensinII Angiotensin II Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE->AngiotensinII PD113413 This compound (ACE Inhibitor) PD113413->ACE Inhibits Renin Renin (from Kidney)

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound on ACE.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Inhibition Reaction cluster_analysis Analysis Reagents Prepare Reagents (ACE, HHL, Inhibitors) Incubation Pre-incubate ACE with Inhibitor Reagents->Incubation Reaction Add Substrate (HHL) & Incubate Incubation->Reaction Termination Stop Reaction with HCl Reaction->Termination Extraction Extract Hippuric Acid with Ethyl Acetate Termination->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Calculation Calculate % Inhibition & IC50 Measurement->Calculation

Caption: Experimental workflow for the in vitro ACE inhibition assay.

References

A Comparative Analysis of the Pharmacokinetic Profiles of the ACE Inhibitor Quinapril and its Metabolite PD 113413

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of the angiotensin-converting enzyme (ACE) inhibitor Quinapril and its diketopiperazine metabolite, PD 113413. This analysis is supported by a summary of experimental data and detailed methodologies.

Quinapril is a prodrug that, upon oral administration, is rapidly absorbed and converted to its active metabolite, quinaprilat, which is primarily responsible for the therapeutic effects of the drug. The metabolic process also yields other minor, inactive metabolites, including this compound. Understanding the pharmacokinetic differences between the parent drug and its metabolites is crucial for a comprehensive assessment of its clinical efficacy and safety.

Executive Summary of Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for Quinapril, its active metabolite quinaprilat, and the inactive metabolite this compound.

ParameterQuinaprilQuinaprilat (Active Metabolite)This compound (Inactive Metabolite)
Time to Peak Plasma Concentration (Tmax) ~1 hour[1]~2 hours[2]Rapid elimination, T1/2 ~1 hour[3]
Elimination Half-life (T1/2) ~1 hour (apparent)[2]~2-3 hours (initial), ~25 hours (terminal)[2][4]~1 hour[3]
Protein Binding ~97%[1][4]~97%[1][4]Data not available
Route of Elimination Primarily renal excretion of metabolites[1]Primarily renal excretion[2][4]Excreted in urine, accounting for ~6% of the administered dose
Bioavailability Approximately 60% (based on recovery of quinapril and its metabolites in urine)[5]--

Table 1: Comparative Pharmacokinetic Parameters

Detailed Pharmacokinetic Profiles

Quinapril (Parent Drug)

Quinapril is characterized by its rapid absorption following oral administration, reaching peak plasma concentrations within an hour.[1] It undergoes extensive first-pass metabolism in the liver, where it is de-esterified to its active diacid metabolite, quinaprilat.[6][7] Approximately 60% of an oral dose is absorbed, as determined by the urinary recovery of quinapril and its metabolites.[5] Quinapril is highly bound to plasma proteins (approximately 97%).[1][4] Its apparent plasma clearance is high, and it has a short apparent half-life of about one hour.[3]

This compound (Metabolite)

This compound is an inactive diketopiperazine metabolite of quinapril. It is formed from another inactive metabolite, PD 109488, through O-deethylation. Limited data is available on the specific pharmacokinetic profile of this compound. However, it is known to be eliminated rapidly, with a half-life of approximately one hour.[3] Along with another diketopiperazine metabolite, it accounts for about 6% of the administered quinapril dose excreted in the urine. Due to its inactive nature and minor contribution to the overall metabolic profile, its pharmacokinetics have not been as extensively studied as those of quinapril and quinaprilat.

Signaling and Metabolic Pathways

The primary mechanism of action for Quinapril involves the inhibition of the Angiotensin-Converting Enzyme (ACE) by its active metabolite, quinaprilat. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure.

Quinapril_Metabolism Quinapril Quinapril Quinaprilat Quinaprilat (Active) Quinapril->Quinaprilat Hepatic De-esterification PD109488 PD 109488 (Inactive) Quinapril->PD109488 Dehydration Angiotensin_II Angiotensin II Quinaprilat->Angiotensin_II Inhibition PD113413 This compound (Inactive) PD109488->PD113413 O-deethylation Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction

Figure 1: Metabolic pathway of Quinapril and its mechanism of action.

Experimental Protocols

The pharmacokinetic parameters of Quinapril and its metabolites are typically determined through studies involving healthy human volunteers or patient populations. A common experimental workflow is outlined below.

Subject Population and Dosing
  • Study Design: Open-label, single- or multiple-dose studies.

  • Subjects: Healthy, normotensive male and female volunteers, or patients with specific conditions (e.g., renal impairment).

  • Dosing: Administration of a single oral dose of Quinapril hydrochloride (e.g., 20 mg).

Sample Collection and Analysis
  • Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) via an indwelling catheter. Plasma is separated by centrifugation and stored frozen until analysis.

  • Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the extent of renal excretion.

  • Analytical Method: Plasma and urine concentrations of Quinapril and its metabolites (including this compound) are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[8] This method offers high sensitivity and selectivity for the simultaneous determination of the parent drug and its metabolites.

Experimental_Workflow cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment & Dosing Sample_Collection Blood & Urine Collection Subject_Recruitment->Sample_Collection Sample_Preparation Sample Preparation (e.g., SPE) Sample_Collection->Sample_Preparation LC_MS_Analysis HPLC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling Parameter_Calculation Calculation of PK Parameters PK_Modeling->Parameter_Calculation

Figure 2: General experimental workflow for a pharmacokinetic study of Quinapril.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
  • Sample Preparation: A common method for plasma samples is protein precipitation, followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[9]

  • Chromatographic Separation: Separation of Quinapril, quinaprilat, and this compound is achieved on a C18 reversed-phase column with a suitable mobile phase gradient.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure accurate quantification.

Conclusion

References

Head-to-Head Comparison of Quinapril Metabolites: Unraveling the Activity of PD 113413

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available data on the pharmacologically active and inactive metabolites of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. This guide provides a critical evaluation of the existing literature, highlighting the central role of quinaprilat and addressing the conflicting reports on the activity of the metabolite PD 113413.

Quinapril is a widely prescribed ACE inhibitor for the management of hypertension and heart failure. As a prodrug, it undergoes metabolic conversion in the body to exert its therapeutic effects. The primary active metabolite, quinaprilat, is a potent inhibitor of ACE, the key enzyme in the renin-angiotensin-aldosterone system (RAAS). However, the pharmacological profile of other metabolites, particularly this compound, has been a subject of some ambiguity. This guide aims to provide a detailed comparison of this compound and other quinapril metabolites, summarizing the available quantitative data and experimental methodologies.

Comparative Pharmacological Data

The table below summarizes the key pharmacological parameters of quinapril and its principal metabolites based on the available scientific literature. It is important to note the conflicting information regarding the ACE inhibitory activity of this compound.

CompoundChemical NameRoleACE Inhibitory Activity (IC50)Plasma Protein BindingElimination Half-lifePrimary Route of Excretion
Quinapril (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidProdrugWeak~97%~1 hourRenal (as metabolites)
Quinaprilat (3S)-2-[(2S)-2-[[(2S)-1-carboxy-4-phenylbutan-2-yl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidActive Metabolite Potent ~97%~2-3 hoursRenal
PD 109488 Diketopiperazine derivative of quinaprilInactive MetaboliteInactiveNot ReportedNot ReportedRenal
This compound O-deethylated derivative of PD 109488Conflicting Reports Generally reported as inactive, with one source claiming it is a "potent" inhibitor.[1]Not ReportedNot ReportedRenal

Experimental Protocols

A definitive experimental protocol for a head-to-head comparison of the ACE inhibitory activity of all quinapril metabolites is not available in the published literature. However, a general and widely accepted in vitro method for assessing ACE inhibition is provided below. This protocol can be adapted to compare the inhibitory potency of various compounds, including quinaprilat and, if synthesized, this compound.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ACE.

Principle: This assay is based on the ability of ACE to cleave the substrate hippuryl-L-histidyl-L-leucine (HHL) to release hippuric acid (HA) and L-histidyl-L-leucine. The amount of hippuric acid produced is quantified spectrophotometrically after extraction. The inhibitory activity of a test compound is determined by measuring the reduction in hippuric acid formation in its presence.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Test compounds (e.g., quinaprilat, synthesized this compound)

  • Positive control (e.g., captopril)

  • Sodium borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in sodium borate buffer.

    • Prepare a stock solution of HHL in sodium borate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.

  • Enzyme Reaction:

    • In a series of microcentrifuge tubes, add the following in order:

      • Sodium borate buffer

      • Test compound solution (or vehicle for control)

      • ACE solution

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the HHL solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination and Extraction:

    • Stop the reaction by adding 1 M HCl.

    • Add ethyl acetate to each tube and vortex vigorously to extract the hippuric acid.

    • Centrifuge the tubes to separate the organic and aqueous layers.

  • Quantification:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new set of tubes.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the dried hippuric acid in a suitable buffer or deionized water.

    • Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula:

      • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of ACE activity, from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the metabolic fate of quinapril and the general workflow of an ACE inhibition assay, the following diagrams are provided in the DOT language for Graphviz.

Quinapril_Metabolism quinapril Quinapril (Prodrug) quinaprilat Quinaprilat (Active) quinapril->quinaprilat De-esterification (Liver) pd109488 PD 109488 (Inactive) quinapril->pd109488 Dehydration pd113413 This compound (Inactive) pd109488->pd113413 O-deethylation

Caption: Metabolic pathway of quinapril.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (ACE, HHL, Buffers) preincubation Pre-incubate ACE with Test Compound reagents->preincubation compounds Prepare Test Compound Dilutions compounds->preincubation reaction Initiate Reaction with HHL preincubation->reaction incubation Incubate at 37°C reaction->incubation termination Terminate Reaction with HCl incubation->termination extraction Extract Hippuric Acid termination->extraction measurement Measure Absorbance extraction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

References

PD 113413: A Comparative Analysis of its Specificity for Angiotensin-Converting Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Inhibitory Potency of ACE Inhibitors

The following table summarizes the reported IC₅₀ and Kᵢ values for captopril, enalaprilat (the active form of enalapril), and lisinopril. These values are crucial for comparing the potency of different inhibitors, with lower values indicating higher potency.

InhibitorIC₅₀Kᵢ (approximate)
Captopril-0.3 nM[1]
Enalaprilat-0.06 nM[1]
Lisinopril-Not explicitly found

Note: IC₅₀ values can vary depending on the experimental conditions, such as the substrate used.[2] For a direct and accurate comparison of the specificity of PD 113413, it would be necessary to determine its IC₅₀ and Kᵢ values under the same experimental conditions as the reference inhibitors.

Experimental Protocol: In Vitro ACE Inhibition Assay

To validate the specificity and potency of this compound, a standardized in vitro ACE inhibition assay can be performed. The following protocol is a widely accepted method for determining the IC₅₀ of an ACE inhibitor.

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of ACE activity in vitro.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-Histidyl-Leucine (HHL)

  • Inhibitor: this compound and reference inhibitors (e.g., captopril)

  • Buffer: 50 mM HEPES buffer with 300 mM NaCl, pH 8.3

  • 1 M HCl

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in the assay buffer.

    • Prepare a stock solution of the substrate HHL in the assay buffer.

    • Prepare serial dilutions of the test inhibitor (this compound) and reference inhibitors in the assay buffer to cover a range of expected inhibitory concentrations.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube or a 96-well plate, pre-incubate 20 µL of the inhibitor solution at various concentrations with 20 µL of the HHL substrate solution at 37°C for 5 minutes.[3]

    • Initiate the enzymatic reaction by adding 20 µL of the ACE solution.[3]

    • Incubate the reaction mixture at 37°C for 60 minutes.[3]

    • Terminate the reaction by adding 50 µL of 1 M HCl.[3]

  • Quantification of ACE Activity:

    • The amount of hippuric acid produced from the hydrolysis of HHL by ACE is quantified. This can be done using either spectrophotometry or HPLC.

    • Spectrophotometry: The hippuric acid is extracted and its absorbance is measured.

    • HPLC: The reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the hippuric acid peak.[3]

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration compared to a control reaction with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.

Angiotensin-Converting Enzyme (ACE) Signaling Pathway

The canonical role of ACE is the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a key therapeutic strategy for hypertension and heart failure. The following diagram illustrates the central role of ACE in the renin-angiotensin system.

ACE_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Inhibition ACE Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction PD_113413 This compound PD_113413->ACE inhibits Blocked_Conversion Blocked Conversion ACE->Blocked_Conversion

Caption: The Renin-Angiotensin System and the point of intervention for ACE inhibitors like this compound.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC₅₀ value of an ACE inhibitor.

IC50_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents: - ACE Enzyme - HHL Substrate - Inhibitor Dilutions Preincubation Pre-incubate Inhibitor and Substrate (37°C) Reagents->Preincubation Reaction Add ACE to Initiate Reaction (37°C) Preincubation->Reaction Termination Terminate Reaction with HCl Reaction->Termination Quantification Quantify Hippuric Acid (HPLC or Spectrophotometry) Termination->Quantification Calculation Calculate % Inhibition Quantification->Calculation Plotting Plot % Inhibition vs. [Inhibitor] Calculation->Plotting IC50 Determine IC50 Plotting->IC50

Caption: A stepwise workflow for the in vitro determination of an ACE inhibitor's IC₅₀ value.

References

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of Unidentified Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and the protection of the environment. While specific protocols are readily available for common reagents, researchers often encounter novel or less-documented compounds, such as PD 113413, for which a Safety Data Sheet (SDS) and clear disposal instructions are not immediately accessible. In such instances, a conservative and systematic approach based on established principles of hazardous waste management is paramount.

This guide provides a comprehensive framework for the proper disposal of laboratory chemicals when specific institutional or manufacturer guidelines are unavailable. It is designed to empower researchers, scientists, and drug development professionals to make informed and safe decisions regarding chemical waste.

Crucially, before proceeding with any disposal protocol, the first and most vital step is to determine the potential hazards of the waste material. In the absence of an SDS for a compound like this compound, this may necessitate analytical testing by a qualified laboratory to identify characteristics such as ignitability, corrosivity, reactivity, and toxicity. Under no circumstances should an unknown chemical be disposed of down the sanitary sewer or in regular trash.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the essential steps for managing and disposing of unidentified chemical waste in a safe and compliant manner.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_handling Waste Handling & Segregation cluster_storage_disposal Storage and Final Disposal A Step 1: Hazard Identification (Crucial First Step - Seek Analytical Services if Unknown) B Step 2: Determine Waste Category (e.g., Halogenated Solvent, Non-Halogenated Solvent, Acidic, Basic, Heavy Metal Contaminated) A->B C Step 3: Select Appropriate Waste Container B->C D Step 4: Segregate Incompatible Wastes C->D E Step 5: Properly Label the Waste Container D->E F Step 6: Store Waste in a Designated Satellite Accumulation Area (SAA) E->F G Step 7: Arrange for Pickup by a Licensed Hazardous Waste Disposal Facility F->G

Figure 1. A logical workflow for the proper disposal of unidentified laboratory chemical waste.

Key Experimental Protocols and Data Presentation

While specific experimental data for this compound is unavailable, the following tables and protocols are based on general best practices for laboratory chemical waste management.

Table 1: Chemical Waste Container Compatibility

Proper containment is crucial to prevent leaks and reactions. The choice of container material must be compatible with the chemical waste it will hold.

Waste TypeCompatible Container MaterialsIncompatible Container Materials
Aqueous Acidic Waste (pH < 7) Glass, Polyethylene (HDPE, LDPE), PolypropyleneMetal
Aqueous Basic Waste (pH > 7) Polyethylene (HDPE, LDPE), PolypropyleneGlass (for strong bases), Aluminum
Organic Solvents (Non-halogenated) Glass, Metal (for non-corrosive solvents)Some plastics (can degrade)
Halogenated Organic Solvents GlassSome plastics (can degrade)
Heavy Metal Solutions Polyethylene, PolypropyleneMetal (can lead to galvanic corrosion)
Oxidizing Agents Glass, Teflon®Combustible materials (e.g., some plastics)
Reducing Agents Glass, PolyethyleneOxidizing agents, Corrosives
Table 2: Waste Segregation Guidelines

To prevent dangerous reactions, incompatible waste streams must be kept separate.[1]

Waste ClassIncompatible WithPotential Hazards of Mixing
Acids Bases, Cyanides, Sulfides, Organic Solvents, OxidizersHeat generation, toxic gas evolution, fire, explosion
Bases Acids, Organic Halogen Compounds, Metals (e.g., Al, Mg, Zn)Heat generation, toxic gas evolution, fire
Flammable Liquids Oxidizers, Ignitions SourcesFire, explosion
Oxidizing Agents Flammable Liquids, Organic Materials, Reducing AgentsFire, explosion
Reducing Agents Oxidizing AgentsFire, explosion
Water-Reactive Chemicals Water, Aqueous SolutionsFire, explosion, toxic gas evolution
Protocol for Neutralization of Corrosive Waste (Illustrative Example)

This protocol is for the neutralization of a simple acidic or basic aqueous waste stream and should only be performed by trained personnel after the waste has been properly characterized. This is not a specific recommendation for this compound.

Objective: To adjust the pH of a corrosive aqueous waste to a neutral range (typically 6-8) before disposal.

Materials:

  • Characterized acidic or basic aqueous waste

  • Neutralizing agent (e.g., sodium bicarbonate or dilute sodium hydroxide for acidic waste; dilute hydrochloric acid or citric acid for basic waste)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume hood

Procedure:

  • Work in a well-ventilated fume hood.

  • Place the container of corrosive waste on a stir plate and add a stir bar.

  • Begin gentle stirring of the waste solution.

  • Slowly and carefully add small increments of the appropriate neutralizing agent. Monitor the pH of the solution frequently using pH paper or a pH meter.

  • Continue adding the neutralizing agent in small portions until the pH is within the desired neutral range. Be cautious as neutralization reactions can be exothermic.

  • Once neutralized, the waste should still be collected in a properly labeled hazardous waste container for disposal through a licensed facility, unless institutional policy expressly permits drain disposal of specific neutralized solutions.

Conclusion: A Commitment to Safety and Responsibility

The responsible management and disposal of all laboratory chemicals, including those with limited documentation like this compound, is a fundamental ethical and professional obligation. By adhering to a cautious and systematic approach grounded in the principles of hazard identification, segregation, and proper containment, the scientific community can ensure a safe working environment and protect the broader ecosystem. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance and to arrange for the proper disposal of all chemical waste.

References

Essential Safety and Operational Guide for Handling PD 113413, a Metabolite of Quinapril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of PD 113413, identified as a diketopiperazine metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is synthesized from safety data for the parent compound, Quinapril, and general best practices for handling pharmaceutical research chemicals.

Personal Protective Equipment (PPE)

Given that this compound is a metabolite of an active pharmaceutical ingredient, a cautious approach to handling is warranted to minimize exposure. The following PPE is recommended as a minimum standard for laboratory operations involving this compound.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from potential splashes or airborne particles of the compound.
Hand Protection Nitrile or latex glovesProvides a barrier to prevent skin contact. Double gloving may be appropriate for handling concentrated solutions.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions.Minimizes inhalation of any airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to ensure the safety of personnel and the integrity of the research.

  • Preparation : Before handling this compound, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible.

  • Weighing and Aliquoting : When handling the solid form of this compound, perform these actions within a chemical fume hood to contain any dust. Use appropriate tools (e.g., spatulas, weighing paper) and handle with care to avoid generating airborne particles.

  • Solution Preparation : When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Ensure the container is appropriately sealed after preparation.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled with the compound name, concentration (if in solution), and any known hazards.

  • Decontamination : After handling, thoroughly decontaminate all work surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Dispose of as chemical waste in a designated, labeled container. Follow your institution's specific guidelines for chemical waste disposal.
Solutions of this compound Collect in a labeled, sealed waste container. Do not pour down the drain. The container should be designated for organic or aqueous waste as appropriate.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled solid waste container.
Contaminated PPE (e.g., gloves) Remove and dispose of in a designated solid waste container immediately after use.

Experimental Workflow for Handling this compound

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from receipt of the compound to the final disposal of waste.

G Figure 1: Experimental Workflow for Handling this compound A Receive and Log Compound B Review Safety Information (SDS for Quinapril, Internal Assessment) A->B C Don Appropriate PPE B->C D Prepare Work Area (Chemical Fume Hood) C->D E Weigh and Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area and Equipment F->G H Segregate and Label Waste F->H G->H I Properly Store or Dispose of Waste H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Figure 1: A generalized workflow for the safe handling of this compound in a laboratory setting.

Metabolic Pathway of Quinapril to this compound

Understanding the metabolic pathway of Quinapril can provide context for the study of its metabolites. Quinapril is a prodrug that is metabolized in the body to its active form, Quinaprilat, and further to inactive metabolites, including this compound.

G Figure 2: Metabolic Pathway of Quinapril Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat De-esterification PD109488 PD 109488 (Inactive Metabolite) Quinaprilat->PD109488 Dehydration PD113413 This compound (Inactive Diketopiperazine Metabolite) PD109488->PD113413 O-deethylation

Figure 2: The metabolic conversion of Quinapril to its active and inactive metabolites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.